molecular formula C14H20N2O B3372631 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline CAS No. 926199-17-9

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Cat. No.: B3372631
CAS No.: 926199-17-9
M. Wt: 232.32 g/mol
InChI Key: PQDRWJUBXAQJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS 926199-17-9) is a synthetic organic compound with the molecular formula C14H20N2O and a molecular weight of 232.33. This aniline derivative features a 3-methylpiperidine moiety connected via a carbonyl linker, making it a valuable building block in medicinal chemistry. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Compounds containing the piperidine-4-one skeleton have been researched for their potential biological activity, including serving as potential antioxidant and anti-inflammatory agents . Furthermore, related compounds featuring a piperidine-carbonyl structural motif have been investigated as key intermediates in the large-scale synthesis of 5-HT1F receptor agonists, such as the migraine treatment Lasmiditan, highlighting the relevance of this chemotype in developing central nervous system (CNS) therapeutics . As a research chemical, this compound is a potential precursor for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-3-methylphenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-4-3-7-16(9-10)14(17)12-5-6-13(15)11(2)8-12/h5-6,8,10H,3-4,7,9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDRWJUBXAQJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rational Design and Synthetic Utility of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern target-oriented synthesis and fragment-based drug discovery, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS 926199-17-9) is a highly specialized, versatile pharmacophore scaffold utilized extensively in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [1].

By bridging a nucleophilic aniline with a sterically tuned piperidine amide, this molecule allows medicinal chemists to simultaneously engineer hinge-binding interactions and solvent-channel lipophilicity. This whitepaper provides an in-depth mechanistic guide to the physicochemical profiling, structural causality, and synthetic methodologies associated with this critical intermediate.

Physicochemical & Structural Profiling

To effectively integrate CAS 926199-17-9 into a drug discovery pipeline, scientists must first evaluate its baseline physicochemical properties. The parameters below highlight its suitability as a low-molecular-weight fragment that preserves ample mass budget for further target elaboration (adhering strictly to Lipinski’s Rule of Five) [2].

PropertyValueRationale / Impact on Lead Optimization
CAS Registry Number 926199-17-9Unique identifier for consistent vendor sourcing and library registration [3].
Molecular Formula C₁₄H₂₀N₂OOptimal low-molecular-weight starting fragment.
Molecular Weight 232.32 g/mol Leaves a ~260 Da mass budget for appending target-specific heterocycles.
Topological Polar Surface Area (TPSA) 46.33 ŲExcellent passive membrane permeability; ideal for intracellular targeting.
H-Bond Donors / Acceptors 1 / 2Balanced profile for establishing critical kinase hinge interactions.
LogP (Estimated) ~2.5Sufficient lipophilicity for target affinity without compromising aqueous solubility.

Structural Rationale: The Causality of Scaffold Design

The architecture of CAS 926199-17-9 is not arbitrary; every functional group serves a distinct, causal purpose in receptor binding and metabolic stability.

  • The ortho-Toluidine Motif (Conformational Locking): The methyl group positioned at the 2-position of the aniline ring acts as a steric wedge. When the primary amine is coupled to a planar heteroaryl ring (such as a pyrimidine in kinase inhibitors), this methyl group induces a severe steric clash. This forces the two aromatic systems out of planarity, creating a specific dihedral angle twist. This "conformational lock" pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to the kinase hinge region.

  • The 3-Methylpiperidine Vector (Metabolic Shielding): Substituting a standard piperidine with a 3-methyl analog serves a dual purpose. First, it introduces a chiral center (often resolved into a pure enantiomer during late-stage optimization) to precisely map the hydrophobic pockets of a receptor's solvent-exposed channel. Second, the methyl group provides steric shielding to adjacent carbon atoms, fundamentally decreasing the rate of cytochrome P450-mediated oxidative metabolism (e.g., CYP3A4 oxidation to a toxic lactam).

PharmacophoreModel cluster_0 CAS 926199-17-9 Scaffold Aniline 2-Methylaniline (Hinge-Binding Linker) Amide Tertiary Amide (Rigid H-Bond Acceptor) Target1 Kinase Hinge Region (Conformational Lock) Aniline->Target1 Dihedral Twist Piperidine 3-Methylpiperidine (Lipophilic Vector) Target2 Solvent Channel (Metabolic Shielding) Piperidine->Target2 Hydrophobic Fill

Structural rationale for CAS 926199-17-9 in kinase inhibitor design.

Synthetic Methodology & Workflow

The de novo synthesis of this building block requires careful orchestration of protecting group chemistry and specialized coupling reagents.

  • Amine Masking: The highly nucleophilic primary aniline must be protected (typically with a tert-butyloxycarbonyl or Boc group) to prevent it from outcompeting the secondary amine during the coupling phase, which would lead to unwanted self-condensation or oligomerization.

  • Carboxyl Activation: HATU is selected over traditional carbodiimides (like EDC/HOBt). Because 3-methylpiperidine is a sterically hindered secondary amine, HATU is required to generate a highly reactive HOAt ester intermediate. This drives the reaction to completion and minimizes epimerization if a specific chiral isomer of 3-methylpiperidine is utilized.

SyntheticWorkflow SM 1. 4-Amino-3-methylbenzoic Acid (Starting Material) Prot 2. Amine Masking (Boc2O, TEA, THF) SM->Prot Act 3. Carboxyl Activation (HATU, DIPEA, DMF) Prot->Act Coup 4. Amide Coupling (3-Methylpiperidine) Act->Coup Deprot 5. Boc Deprotection (TFA/DCM, 0°C to RT) Coup->Deprot Prod 6. CAS 926199-17-9 (Purified Scaffold) Deprot->Prod

Synthetic workflow for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

Experimental Protocols (Self-Validating System)

The following protocol outlines the robust, self-validating synthesis of the target scaffold from 4-(Boc-amino)-3-methylbenzoic acid.

Protocol A: Amide Coupling and Deprotection

Step 1: Carboxyl Activation

  • Procedure: Dissolve 4-(Boc-amino)-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at 0°C for 15 minutes.

  • Causality: Pre-activation at 0°C is critical; it prevents the thermal degradation of the highly reactive HOAt active ester before the nucleophile is introduced.

Step 2: Hindered Amide Coupling

  • Procedure: Add 3-methylpiperidine (1.1 eq) dropwise to the chilled solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z [M-H]-) is fully consumed and replaced by the intermediate mass (m/z [M+H]+ = 333.2).

Step 3: Workup

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Boc Deprotection

  • Procedure: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Validation Check: Analyze an aliquot via ¹H-NMR. The successful removal of the Boc group is definitively confirmed by the complete disappearance of the prominent tert-butyl singlet at ~1.4 ppm.

Step 5: Final Purification

  • Procedure: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH to pH 9, extract with DCM, and purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield CAS 926199-17-9 as a pure solid.

Application in Drug Discovery Workflows

Once synthesized or procured, CAS 926199-17-9 is typically deployed in late-stage scaffold hopping or combinatorial library generation. Its primary amine acts as a potent nucleophile in Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling reactions.

For instance, reacting this scaffold with a 2-chloro-4-aminopyrimidine derivative yields a bis-anilinopyrimidine core. In this final drug candidate, the pyrimidine acts as the primary hinge binder, while the 2-methyl group of CAS 926199-17-9 forces the piperidine-amide tail into the solvent-exposed channel, maximizing both target residence time and metabolic half-life.

References

  • ChemSrc. "926199-17-9_2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline". Source: chemsrc.com. URL: [Link]

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Executive Summary

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9) is a specialized synthetic intermediate belonging to the benzamide class of pharmacophores. Structurally, it comprises an aniline core substituted with a methyl group at the ortho position and a 3-methylpiperidine moiety attached via an amide linkage at the para position. This scaffold is critical in medicinal chemistry, particularly in the design of Type II Kinase Inhibitors , where the amide functionality serves as a hydrogen bond donor/acceptor pair within the ATP-binding pocket, and the piperidine ring improves solubility and pharmacokinetic profiles.

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthetic protocol, and its application in drug discovery workflows.

Section 1: Physicochemical Characterization

The molecular architecture of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline integrates a lipophilic solubilizing tail (piperidine) with a polar head group (aniline), making it an ideal "linker" fragment in fragment-based drug design (FBDD).

Molecular Identity & Constants
PropertyValueTechnical Note
IUPAC Name (4-Amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanonePreferred IUPAC nomenclature.
CAS Number 926199-17-9 Unique identifier for the 3-methyl isomer.
Molecular Formula

Confirmed via elemental composition analysis.
Molecular Weight 232.32 g/mol Monoisotopic Mass: 232.1576 Da.
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
LogP (Predicted) 2.3 ± 0.4Moderate lipophilicity; good membrane permeability.
pKa (Base) ~4.5 (Aniline), ~0.5 (Amide)The aniline nitrogen is the primary basic site.
H-Bond Donors 1 (Aniline

)
Critical for hinge region binding in kinases.
H-Bond Acceptors 2 (Amide

, Aniline

)
Facilitates water-mediated interactions.
Structural Analysis

The molecule features three distinct domains:

  • The Aniline Head : Provides the primary amine for further derivatization (e.g., urea formation or nucleophilic aromatic substitution).

  • The Benzamide Core : A rigid linker that orients the substituents. The ortho-methyl group restricts rotation around the phenyl-amide bond, locking the conformation—a concept known as "conformational restriction" to reduce entropic penalty upon binding.

  • The Piperidine Tail : The 3-methylpiperidine group introduces chirality (at C3 of the piperidine) and bulk, often exploited to fill hydrophobic pockets (e.g., the solvent-exposed region of a kinase).

Section 2: Synthetic Pathways & Protocols

The synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is achieved through a robust amide coupling strategy. The choice of coupling agent is critical to prevent racemization (if using chiral piperidine) and to ensure high yield.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • Precursor A : 4-Amino-3-methylbenzoic acid (CAS: 2486-70-6).[1]

  • Precursor B : 3-Methylpiperidine (CAS: 626-56-2).[1]

Validated Synthesis Protocol

Objective : Synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline on a 10 mmol scale.

Reagents :

  • 4-Amino-3-methylbenzoic acid (1.51 g, 10 mmol)

  • 3-Methylpiperidine (1.19 g, 12 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.56 g, 12 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (3.87 g, 30 mmol)

  • DMF (Dimethylformamide), Anhydrous (20 mL)

Step-by-Step Methodology :

  • Activation : In a dry 100 mL round-bottom flask under Nitrogen atmosphere, dissolve 4-amino-3-methylbenzoic acid in 20 mL of anhydrous DMF.

  • Base Addition : Add DIPEA dropwise via syringe. Stir at Room Temperature (RT) for 10 minutes to deprotonate the carboxylic acid.

  • Coupling Agent : Add HATU in a single portion. The solution typically turns yellow. Stir for 15 minutes to form the active ester species.

  • Amine Addition : Add 3-methylpiperidine dropwise.

  • Reaction : Stir the mixture at RT for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

  • Workup :

    • Dilute reaction mixture with EtOAc (100 mL).

    • Wash sequentially with Sat.

      
       (
      
      
      
      mL), Water (
      
      
      mL), and Brine (50 mL).
    • Dry organic layer over anhydrous

      
      .
      
  • Purification : Concentrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica gel, Gradient: 0–5% MeOH/DCM) to yield the target compound.

Yield Expectation : 85–92% (White to pale yellow solid).

Synthetic Workflow Diagram

SynthesisPath Start1 4-Amino-3-methylbenzoic Acid (CAS: 2486-70-6) Activation Activation (HATU/DIPEA/DMF) Start1->Activation Dissolution Start2 3-Methylpiperidine (CAS: 626-56-2) Intermediate Active Ester Species Start2->Intermediate Nucleophilic Attack Activation->Intermediate In situ formation Product 2-Methyl-4-(3-methylpiperidine- 1-carbonyl)aniline (CAS: 926199-17-9) Intermediate->Product Amide Bond Formation (12h, RT)

Caption: HATU-mediated amide coupling strategy for the synthesis of the target benzamide scaffold.

Section 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.

TechniqueExpected Signal / Characteristic

-NMR (400 MHz, DMSO-

)

6.8–7.2 (m, 3H, Ar-H), 5.2 (s, 2H,

), 3.5–4.5 (broad m, 4H, Piperidine

), 2.1 (s, 3H,

), 1.5–1.8 (m, Piperidine ring), 0.9 (d, 3H, Piperidine

).
LC-MS (ESI+) Major peak at


.
IR Spectroscopy 3300–3400

(Primary Amine stretch), 1620–1640

(Amide Carbonyl stretch).

Section 4: Application in Drug Discovery

This molecule serves as a versatile Linker-Tail unit in the design of kinase inhibitors.

Mechanism of Action (Pharmacophore Level) :

  • Hinge Binding : The aniline amine (

    
    ) often participates in hydrogen bonding with the hinge region of the kinase ATP-binding site.
    
  • Gatekeeper Interaction : The 2-methyl group on the phenyl ring is strategically positioned to interact with the "gatekeeper" residue (often Threonine or Methionine), enhancing selectivity for specific kinases (e.g., Bcr-Abl, p38 MAPK).

  • Solvent Exposure : The 3-methylpiperidine moiety extends towards the solvent front, improving the drug's solubility and often forming additional hydrophobic contacts.

Workflow: Fragment Elaboration Researchers utilize this amine intermediate to synthesize urea-based inhibitors by reacting it with isocyanates or carbamates.

DrugDesign cluster_apps Medicinal Chemistry Applications Target Target: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline App1 Urea Synthesis (React with Isocyanates) Target->App1 App2 Kinase Inhibitor Libraries (Type II Inhibitors) Target->App2 App3 PROTAC Linker Design (Solvent Channel Exit) Target->App3

Caption: Downstream applications of the scaffold in medicinal chemistry workflows.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 16771397: 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline. (Note: Isomer reference for structural comparison). Retrieved from [Link]

  • ChemSrc (2025) . CAS 926199-17-9 Entry: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline. Retrieved from [Link]

  • Organic Syntheses (2025) . General Procedures for Amide Coupling using HATU. Retrieved from [Link]

Sources

Definitive Technical Analysis: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

[1]

Executive Summary

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9 ) is a specialized pharmacophore scaffold primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) antagonists.[1][2] Characterized by a 4-amino-3-methylbenzamide core fused with a 3-methylpiperidine moiety, this molecule serves as a critical "hinge-binding" or "solvent-exposed" fragment in medicinal chemistry. Its structural significance lies in the steric occlusion provided by the ortho-methyl group on the aniline ring—which restricts conformational rotation to enhance binding selectivity—and the lipophilic bulk of the piperidine ring, which modulates pharmacokinetic properties such as blood-brain barrier (BBB) penetration and metabolic stability.

Part 1: Structural Elucidation & Pharmacophore Analysis

Chemical Identity & Connectivity[3]
  • IUPAC Name: (4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O[3]
  • Molecular Weight: 232.32 g/mol

  • Key Functionalities:

    • Primary Aniline (C1): Acts as a weak base and a nucleophilic handle for further derivatization (e.g., urea formation in kinase inhibitors).

    • Ortho-Methyl Group (C2): Provides steric hindrance, forcing the aniline nitrogen out of planarity with the phenyl ring, often critical for inducing specific ligand conformations in active sites.

    • Amide Linker (C4): A rigid spacer that connects the aromatic core to the aliphatic tail.

    • 3-Methylpiperidine Tail: A lipophilic, non-planar ring containing a chiral center (R/S), influencing solubility and hydrophobic pocket occupancy.

Stereochemical Considerations

The 3-methylpiperidine moiety introduces a chiral center at the C3 position of the piperidine ring.

  • Racemic vs. Enantiopure: Commercial supplies are often racemic. However, for high-affinity drug candidates, resolution into (3R) or (3S) enantiomers is mandatory, as the methyl group's orientation dictates the vector of the piperidine ring in the binding pocket.

  • Conformational Lock: The equatorial preference of the methyl group on the piperidine chair conformation stabilizes specific rotamers, reducing the entropic penalty upon protein binding.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and pharmacophoric regions of the molecule.

ChemicalStructureFig 1. Pharmacophore Connectivity of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)anilineAnilinePrimary Aniline(Nucleophile / H-Bond Donor)PhenylPhenyl Core(Scaffold)Aniline->PhenylC1OrthoMeOrtho-Methyl(Steric Lock)OrthoMe->PhenylC2 (Steric Clash)AmideAmide Linker(H-Bond Acceptor)Phenyl->AmideC4Piperidine3-Methylpiperidine(Hydrophobic Tail / Chiral)Amide->PiperidineAmide Bond

Part 2: Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation.

PropertyValue (Predicted/Exp)Significance
LogP 2.1 - 2.4Moderate lipophilicity; suggests good oral bioavailability (Lipinski compliant).
TPSA ~46 ŲHigh membrane permeability (TPSA < 90 Ų often correlates with BBB penetration).
pKa (Aniline) 4.0 - 4.5Weak base; remains largely unprotonated at physiological pH (7.4).
pKa (Amide) NeutralStable to hydrolysis under physiological conditions.
Solubility Low in water; High in DMSO/MeOHRequires organic co-solvents for biological assays.

Part 3: Synthetic Protocols (The "How-To")

Retrosynthetic Analysis

Direct coupling of 4-amino-3-methylbenzoic acid is risky due to the competing nucleophilicity of the aniline amine, which can lead to polymerization. The authoritative route utilizes a Nitro-Reduction Strategy .

Pathway:

  • Precursor: 3-Methyl-4-nitrobenzoic acid.

  • Coupling: Activation of carboxylic acid + 3-methylpiperidine.

  • Reduction: Hydrogenation of the nitro group to the aniline.

Detailed Experimental Workflow
Step 1: Amide Coupling (Formation of Intermediate A)
  • Reagents: 3-Methyl-4-nitrobenzoic acid (1.0 eq), 3-Methylpiperidine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Protocol:

    • Dissolve 3-methyl-4-nitrobenzoic acid in dry DMF under N₂ atmosphere.

    • Add DIPEA and HATU; stir for 15 min to activate the acid (formation of active ester).

    • Add 3-methylpiperidine dropwise. The reaction is exothermic; maintain temp < 30°C.

    • Monitor via LC-MS (Target Mass: ~262 Da for Nitro intermediate).

    • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Step 2: Nitro Reduction (The Critical Step)
  • Reagents: H₂ gas (balloon or Parr shaker), 10% Pd/C (10 wt%).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve Intermediate A in Methanol.

    • Add 10% Pd/C carefully (pyrophoric risk: keep wet).

    • Purge system with N₂, then introduce H₂ atmosphere.

    • Stir vigorously at RT for 4-12 hours.

    • Validation: TLC should show a significant polarity shift (Aniline is more polar than Nitro). LC-MS confirms Mass 232 [M+H]+.

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Synthetic Logic Diagram (DOT)

SynthesisFig 2. Synthetic Pathway for CAS 926199-17-9Start3-Methyl-4-nitrobenzoic acidReagents1Reagents: HATU, DIPEA3-MethylpiperidineStart->Reagents1IntermedIntermediate:(3-methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanoneReagents1->IntermedAmide CouplingReagents2Reagents: H2, Pd/CSolvent: MeOHIntermed->Reagents2ProductFINAL PRODUCT:2-Methyl-4-(3-methylpiperidine-1-carbonyl)anilineReagents2->ProductNitro Reduction

Part 4: Medicinal Chemistry Applications[3][5]

Fragment Utility

This scaffold is a "privileged structure" in kinase discovery.

  • Type II Kinase Inhibitors: The aniline amine usually forms a hydrogen bond with the "hinge region" (e.g., Glu/Met residues) or reacts with a gatekeeper residue.

  • Urea Linkage: The aniline is frequently converted into a urea moiety (reaction with isocyanates) to access the DFG-out pocket of kinases (e.g., similar to Imatinib or Nilotinib topology).

Metabolic Stability
  • Piperidine Oxidation: The piperidine ring is a "soft spot" for CYP450 metabolism (hydroxylation).

  • Mitigation Strategy: If metabolic clearance is too high, medicinal chemists often block the C4-position of the piperidine with fluorine or a gem-dimethyl group to block oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16771397 (Related Structure). Retrieved from [Link]

  • ChemSRC (2025). CAS 926199-17-9 Entry. Retrieved from [Link]

An In-depth Technical Guide to (4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone, a compound of interest for researchers, scientists, and professionals in drug development. Given that this specific isomeric configuration is not widely cataloged in chemical databases, this document focuses on its synthesis, characterization, and potential applications based on established chemical principles and the known properties of its structural motifs.

Compound Identification and Nomenclature

(4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone is a substituted aromatic ketone featuring a 4-amino-3-methylphenyl group bonded to the carbonyl carbon of a 3-methylpiperidine-1-carboxamide. As of the writing of this guide, a specific CAS number for this exact structure has not been prominently listed in major chemical registries. This suggests the compound is either novel or not commonly synthesized. However, its identity can be unequivocally established through its systematic IUPAC name and its constituent parts.

For clarity, it is crucial to distinguish this compound from its isomers, which are documented. For instance, (4-Amino-phenyl)-(3-methyl-piperidin-1-yl)-methanone (CAS 79868-21-6) lacks the methyl substituent on the phenyl ring[1]. Another isomer, (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone (CAS 915908-51-9), has the amino group at the meta-position and the methyl group at the 4-position of the piperidine ring[2].

IdentifierValueSource
Common Name (4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone-
IUPAC Name (4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanoneSystematic
Molecular Formula C14H20N2OCalculated
Molecular Weight 232.32 g/mol Calculated
CAS Number Not Assigned-

Rationale and Strategy for Synthesis

The core of this molecule is the amide bond connecting the 4-amino-3-methylaniline and 3-methylpiperidine moieties. The formation of an amide bond is a cornerstone of organic synthesis, particularly in medicinal chemistry[3][4]. The most direct and reliable method for constructing this bond is through the acylation of the aniline with an activated form of the piperidine carboxylic acid derivative.

Our chosen strategy involves the reaction of 4-amino-3-methylaniline with 3-methylpiperidine-1-carbonyl chloride. This approach is favored due to the high reactivity of acyl chlorides, which typically leads to high yields and straightforward purification. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic[5].

The synthetic workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Final Product A 4-amino-3-methylaniline E Amide Bond Formation A->E B 3-methylpiperidine D 3-methylpiperidine-1-carbonyl chloride B->D Reaction with phosgene C Phosgene or equivalent D->E Acylation in the presence of a base F (4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone E->F Purification G Compound (4-amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binding G_Protein G-Protein Complex (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Sources

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline: An In-Depth Technical Guide on Its Chemical Properties and Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9) is a highly versatile, privileged scaffold that bridges the gap between structural complexity and synthetic tractability. Comprising a 3-methyl-4-aminobenzoyl core coupled with a 3-methylpiperidine moiety, this compound offers a precise balance of steric bulk, lipophilicity, and hydrogen-bonding capability. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous mechanistic understanding of this molecule's physicochemical profile, its role in pharmacophore mapping, and self-validating protocols for its synthesis and downstream derivatization.

Physicochemical Profiling & ADME Implications

The structural nuances of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline directly influence its pharmacokinetic behavior. The incorporation of the 3-methylpiperidine ring is not merely a structural variation; it introduces a specific steric vector that fundamentally alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1].

Compared to an unsubstituted piperidine, the methyl group at the 3-position shields the ring from rapid cytochrome P450-mediated oxidation, thereby enhancing metabolic stability[1]. Furthermore, the increased lipophilicity provided by the methyl group improves passive diffusion across lipid bilayers, making it an excellent motif for targeting intracellular kinases or central nervous system (CNS) receptors[1].

Table 1: Physicochemical Properties[2]
PropertyValue
IUPAC Name (4-Amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone
CAS Registry Number 926199-17-9
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Hydrogen Bond Donors 1 (Primary aniline amine)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Aniline nitrogen)
Rotatable Bonds 2

Pharmacophore Mapping & Drug Discovery Utility

In the context of drug discovery, piperidine derivatives are recognized as privileged scaffolds, frequently utilized as colchicine binding site inhibitors or G protein-coupled receptor (GPCR) ligands[2][3]. When integrated into a larger drug molecule, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline acts as a tripartite pharmacophore.

The primary aniline serves as a critical hinge-binding motif (acting as both a hydrogen bond donor and acceptor), the toluyl ring provides a rigid hydrophobic spacer, and the 3-methylpiperidine moiety is uniquely suited to occupy deep lipophilic pockets or solvent channels within target proteins[2][3].

Pharmacophore Core 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline Aniline Aniline Motif (H-Bond Donor/Acceptor) Core->Aniline Toluyl Toluyl Spacer (Hydrophobic Vector) Core->Toluyl Piperidine 3-Methylpiperidine (Steric Bulk / Lipophilic Pocket) Core->Piperidine

Fig 1. Pharmacophore mapping of the core scaffold in drug discovery.

Synthetic Methodologies: A Self-Validating System

To utilize this building block effectively, one must understand both how to synthesize it and how to derivatize it. The protocols below are designed as self-validating systems, where the causality behind every reagent choice is explained to ensure scientific integrity and reproducibility.

SyntheticWorkflow SM 3-Methyl-4-nitrobenzoic Acid + 3-Methylpiperidine Step1 Amide Coupling (HATU, DIPEA) SM->Step1 Int Nitro Intermediate Step1->Int Active Ester Step2 Catalytic Reduction (H2, Pd/C) Int->Step2 Product Target Aniline Step2->Product Chemoselective

Fig 2. Self-validating synthetic workflow for the aniline building block.

Protocol 1: Synthesis of the Core Scaffold

Objective: Generate the target building block from commercially available 3-methyl-4-nitrobenzoic acid.

Step 1: Amide Coupling (Activation & Substitution)

  • Preparation: Dissolve 1.0 eq of 3-methyl-4-nitrobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU to form a highly reactive HOAt-active ester. The 0 °C temperature controls the exothermic activation[4].

  • Coupling: Add 1.1 eq of 3-methylpiperidine dropwise. Warm to room temperature and stir for 4 hours. Causality: Because 3-methylpiperidine is a sterically hindered secondary amine, HATU is chosen over EDC. The nitrogen atom in the HOAt ring provides neighboring group assistance, accelerating the nucleophilic attack despite the steric encumbrance[4].

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash with 1M HCl, saturated NaHCO3, and brine. Concentrate in vacuo to yield the nitro intermediate.

Step 2: Chemoselective Catalytic Hydrogenation

  • Preparation: Dissolve the crude nitro intermediate in HPLC-grade Methanol (MeOH).

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (10% w/w). Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent amide bond cleavage and avoid heavy metal contamination, which is critical for downstream biological assays.

  • Reduction: Purge the vessel with H2 gas and stir vigorously under a balloon of H2 (1 atm) at room temperature for 12 hours.

  • Isolation: Filter through a pad of Celite to remove the catalyst and concentrate the filtrate to afford pure 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

Downstream Derivatization: Mechanistic Insights

When utilizing 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline to synthesize final drug candidates, coupling the aniline nitrogen to another carboxylic acid requires careful condition optimization. Anilines are inherently weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring[4][5].

Using standard uronium-based coupling reagents (like HATU) with weak nucleophiles can lead to a direct attack of the aniline on the highly electrophilic carbon of the coupling reagent, resulting in an unwanted guanidine byproduct (guanylation)[5]. To circumvent this, carbodiimide reagents (EDC) paired with HOBt are preferred, as they proceed through an O-acylisourea intermediate that does not pose a guanylation risk[4].

Table 2: Reagent Selection Matrix for Aniline Derivatization[5][6]
Coupling ReagentActive IntermediateSuitability for Aniline Derivatization
HATU / DIPEA HOAt active esterModerate (High risk of guanylation with weak nucleophiles)
EDC / HOBt HOBt active esterHigh (Slower kinetics, but strictly avoids guanidine byproducts)
POCl3 (in situ) Acid chlorideVery High (Ideal for sterically hindered or electron-deficient anilines)
Protocol 2: Amide Formation at the Aniline
  • Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes. Causality: EDC forms an O-acylisourea, which is intercepted by HOBt to form a stable, reactive HOBt-ester, preventing side reactions[4].

  • Coupling: Add 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (1.0 eq) and Pyridine (2.0 eq). Stir at 40 °C for 18 hours.

  • Purification: Perform a standard aqueous workup followed by flash chromatography to isolate the final target compound.

References

Sources

Technical Whitepaper: Structural Informatics and Synthetic Utility of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bifunctional building blocks are the cornerstone of fragment-based drug discovery and late-stage functionalization. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9) is a highly versatile scaffold featuring an electron-rich aniline moiety and a sterically hindered tertiary amide[1]. This structural combination makes it an ideal precursor for synthesizing targeted therapeutics, particularly kinase inhibitors, PARP inhibitors, and GPCR modulators. This whitepaper provides an in-depth technical guide on its structural informatics, physicochemical properties, and field-proven synthetic methodologies.

Structural Informatics & Molecular Descriptors

Standardizing chemical identity is critical for reproducible research and computational modeling. The target compound, also known by its IUPAC synonym (4-Amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone[2], possesses a molecular weight of 232.32 g/mol and the molecular formula C14H20N2O[3].

The canonical SMILES string Cc1cc(C(=O)N2CCCC(C)C2)ccc1N maps directly to its 3D topology[3]. The sequence Cc1cc...ccc1N defines an ortho-methyl group relative to the primary amine on the benzene ring, while the carbonyl linkage is positioned para to the amine. Notably, the absence of stereochemical markers (@) in the SMILES indicates that the 3-methylpiperidine moiety is typically utilized as a racemate. For stereospecific drug development, chiral resolution or the use of enantiopure (R)- or (S)-3-methylpiperidine is required.

Table 1: Structural Informatics and Physicochemical Properties

PropertyValue
Chemical Name 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline
IUPAC Synonym (4-Amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone
CAS Registry Number 926199-17-9
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
SMILES Cc1cc(C(=O)N2CCCC(C)C2)ccc1N
InChIKey PQDRWJUBXAQJQO-UHFFFAOYSA-N

Chemical Synthesis & Experimental Methodology

Rationale & Causality

A common pitfall in synthesizing amino-benzamides is attempting a direct amide coupling using 4-amino-3-methylbenzoic acid. The unprotected aniline nitrogen acts as a competing nucleophile, leading to self-polymerization and complex oligomeric mixtures. To ensure chemoselectivity, the field-proven approach utilizes 3-methyl-4-nitrobenzoic acid as the starting material.

Furthermore, the secondary amine (3-methylpiperidine) is sterically hindered by its adjacent methyl group. Standard coupling reagents like EDC/HOBt often yield poor conversions. Therefore, HATU is selected; it provides superior kinetics for hindered couplings via the formation of a highly reactive 7-aza-OBt ester intermediate.

Step-by-Step Protocol

Step 1: Amide Coupling (Formation of Nitro Intermediate)

  • Activation: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to fully activate the carboxylic acid.

  • Coupling: Add 3-methylpiperidine (1.1 eq) dropwise. The steric bulk requires a slight excess of the amine to drive the reaction to completion.

  • Workup: After 2 hours of stirring, quench the reaction with cold water. Extract with ethyl acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Chemoselective Nitro Reduction

  • Preparation: Dissolve the crude nitro intermediate in degassed ethanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Catalytic hydrogenation is chosen because it is chemoselective for the nitro group, avoiding harsh acidic conditions (e.g., Iron/HCl) that risk amide hydrolysis.

  • Hydrogenation: Purge the reaction flask with Hydrogen gas (H2) and stir under a hydrogen balloon (1 atm) for 4 hours at room temperature.

  • Isolation: Filter the mixture through a Celite pad to remove the pyrophoric palladium catalyst. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure title compound.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is self-validating, an aliquot of the Step 2 reaction mixture must be quenched in 50% MeCN/H2O and analyzed via LC-MS. The successful reduction is confirmed by the complete disappearance of the nitro intermediate peak and the emergence of the product mass at m/z 233.3 [M+H]+ . If the nitro intermediate persists, catalyst poisoning has occurred, dictating that the mixture be filtered and fresh Pd/C added.

Mechanistic Workflow

Pathway A 3-Methyl-4-nitrobenzoic Acid (Starting Material) B Amide Coupling (HATU, DIPEA, DMF) A->B + 3-Methylpiperidine C Nitro Intermediate (Protected Aniline) B->C 2h, RT D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D Workup & Purification E 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline D->E 4h, 1 atm H2

Fig 1: Stepwise synthesis workflow of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

Analytical Characterization

For rigorous structural confirmation, the following spectral parameters should be observed:

  • LC-MS: A dominant [M+H]+ ion at m/z 233.3, confirming the molecular weight of 232.32[2].

  • 1H NMR (400 MHz, DMSO-d6): A broad singlet integrating for 2 protons around

    
     5.0 ppm confirms the presence of the primary aniline amine (-NH2). The aromatic region will display an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring. A sharp singlet around 
    
    
    
    2.1 ppm corresponds to the ortho-methyl group.

Applications in Drug Development

The primary utility of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline lies in the reactivity of its aniline moiety. It serves as an excellent nucleophile for:

  • Buchwald-Hartwig Cross-Coupling: Reacting with aryl halides to form secondary diarylamines, a common motif in kinase inhibitors (e.g., analogous to the imatinib scaffold).

  • Urea Formation: Reaction with isocyanates or triphosgene to generate urea-linked multi-target inhibitors.

  • Amidation: Coupling with diverse carboxylic acids to extend the molecular scaffold into the hydrophobic pockets of target proteins.

References

1.1 Accessed March 6, 2026. 2.2 Accessed March 6, 2026. 3.3 Accessed March 6, 2026.

Sources

Whitepaper: Novel Piperidine-Based Aniline Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing numerous early-stage drug discovery campaigns, I frequently observe promising lead compounds fail during preclinical development due to the "brick dust" phenomenon. Planar,


-hybridized aromatic systems often lead to poor aqueous solubility, high metabolic clearance, and off-target toxicity. To circumvent these critical bottlenecks, the strategic incorporation of piperidine-based aniline building blocks has emerged as a highly effective escape from flatland. This whitepaper details the mechanistic rationale, physicochemical benefits, and self-validating synthetic workflows for integrating these bifunctional scaffolds into modern therapeutic design.

The Strategic Value of Piperidine-Aniline Scaffolds

The 4-(piperidin-4-yl)aniline core is a highly valued, versatile bifunctional scaffold. Its architecture provides two distinct chemical vectors:

  • The Primary Aromatic Amine (Aniline): Serves as a highly reactive handle for cross-coupling or as a critical hydrogen bond donor/acceptor motif within the target protein's binding pocket 1.

  • The Secondary Aliphatic Amine (Piperidine): Introduces essential

    
     character, breaking molecular planarity. This modifiable nitrogen allows for divergent synthetic exploration to fine-tune pharmacokinetics and selectivity [[1]]().
    

Replacing rigid phenyl rings with


-rich piperidine bioisosteres directly addresses pharmacokinetic liabilities, significantly improving aqueous solubility and mitigating metabolism-derived toxicities 2.

Mechanistic Rationale in Target Binding

Kinase Inhibition (JAK & PI3K/Akt/mTOR)

Derivatives of 4-(piperidin-4-yl)aniline have proven to be exceptionally potent inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) as well as Aurora kinases 1. The primary amine of the aniline moiety anchors the molecule by interacting with the hinge region of the kinase domain, while the piperidine ring projects into the solvent-exposed region to enhance isoform selectivity. Furthermore, this scaffold is heavily utilized to develop selective inhibitors of the PI3K


 isoform, directly modulating the PI3K/Akt/mTOR signaling pathway critical in B-cell malignancies 1.

PI3K_Pathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., JAK / RTK) Ligand->Receptor Kinase PI3Kδ / JAK Kinase Receptor->Kinase Effector Downstream Effectors (Akt / STAT) Kinase->Effector Response Cell Survival & Proliferation Effector->Response Inhibitor Piperidine-Aniline Inhibitor Inhibitor->Kinase Hinge-Binding Inhibition

Kinase signaling pathway modulation by piperidine-aniline inhibitors.

Protein-Protein Interactions (PPIs)

Beyond kinases, these building blocks are vital in disrupting complex PPIs. In the treatment of MLL-rearranged leukemia, quinoxiline-containing inhibitors targeting the transcription coactivator AF9/ENL and DOT1L interactions rely on piperidine-containing amide side chains. Structure-activity relationship (SAR) studies demonstrate that incorporating piperidinyl-phenyl groups significantly enhances the inhibitory activity of these compounds, achieving


 values in the low micromolar range [[3]]().

Physicochemical Optimization Data

The empirical data strongly supports the transition from flat anilines to piperidine derivatives. As summarized below, increasing the


 fraction of the molecule directly correlates with improved solubility and target engagement.

Table 1: Physicochemical and Pharmacological Optimization via Piperidine Substitution

Scaffold DesignStructural FeatureAqueous SolubilityTarget Inhibition (Activity)Primary Application
Flat Phenyl/Aniline High

character (Rigid)

2
Modest (e.g., 33% at

) 3
Early Lead Generation
Piperidine Bioisostere High

character (Flexible)

2
Potent (e.g.,

) 3
Clinical Candidate Optimization

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high yields, I have detailed two core synthetic workflows. These protocols are designed as self-validating systems, ensuring that intermediate failures are caught before progressing to late-stage functionalization.

Synthetic_Workflow Start Boc-Piperidine Carboxylic Acid Weinreb Weinreb Amide Intermediate Start->Weinreb CDI, N,O-dimethyl- hydroxylamine Coupling Buchwald-Hartwig Cross-Coupling Weinreb->Coupling Brominated Aniline, Pd Catalyst Deprotect TFA Deprotection Coupling->Deprotect Isolate Coupled Product Final Piperidine-Aniline Scaffold Deprotect->Final Cleave Boc Group

Step-by-step synthetic workflow for piperidine-aniline building blocks.

Protocol A: Synthesis of Piperidine-Aniline Scaffolds via Buchwald-Hartwig Amination

Objective: Couple a Boc-protected piperidine scaffold with a brominated aniline derivative [[3]]().

  • Reagent Preparation & Inert Atmosphere: In an oven-dried Schlenk flask, combine the brominated aniline (1.0 eq), N-Boc-piperidine derivative (1.2 eq), and

    
     (2.0 eq).
    
    • Causality:

      
       provides optimal basicity to deprotonate the amine without hydrolyzing the base-sensitive Boc protecting group.
      
  • Catalyst Pre-activation: Add

    
     (5 mol%) and XPhos (10 mol%).
    
    • Causality: XPhos, a bulky, electron-rich biaryl phosphine ligand, accelerates the reductive elimination step and sterically prevents the formation of inactive palladium black.

  • Reaction Execution: Suspend the mixture in anhydrous toluene (0.1 M). Degas via three rigorous freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

  • Self-Validating Monitoring: Analyze an aliquot via LC-MS.

    • Validation Check: The reaction is complete only when the starting bromide mass is entirely depleted and the product mass

      
       is the dominant peak.
      
  • Deprotection: Filter through Celite, concentrate, and purify via flash chromatography. Treat the purified intermediate with 20% TFA in DCM for 2 hours.

    • Validation Check: Post-deprotection TLC (ninhydrin stain) must reveal a highly polar, intensely colored spot, confirming the liberation of the secondary amine.

Protocol B: Weinreb Amide Intermediate Synthesis for VAChT Ligands

Objective: Synthesize a versatile piperidine building block for vesicular acetylcholine transporter (VAChT) inhibitors [[4]]().

  • Carboxylic Acid Activation: Treat t-Boc-protected piperidine-4-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in anhydrous DCM at 0°C.

    • Causality: CDI rapidly converts the carboxylic acid into a highly reactive acyl imidazole, avoiding harsh chlorinating agents that would degrade the Boc group.

  • Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride and triethylamine, then warm to room temperature.

    • Causality: This specific hydroxylamine forms a Weinreb amide. During subsequent organometallic additions (e.g., lithiated heteroaromatics), the Weinreb amide forms a stable, chelated tetrahedral intermediate that strictly prevents over-addition, ensuring the reaction stops at the ketone stage.

  • Self-Validating Isolation: Quench with aqueous

    
     and extract with EtOAc.
    
    • Validation Check: Confirm the product via

      
      -NMR. The diagnostic self-validation marker is the appearance of two distinct singlet peaks at ~3.2 ppm and ~3.7 ppm, corresponding to the N-methyl and O-methyl groups of the Weinreb amide.
      

Conclusion

The integration of piperidine-based aniline building blocks represents a fundamental shift in rational drug design. By leveraging the bifunctional nature of these scaffolds, medicinal chemists can simultaneously optimize target binding affinity (via the aniline hinge-binder) and physicochemical properties (via the


-rich piperidine ring). Adhering to the rigorous, self-validating synthetic protocols outlined above ensures that discovery programs can efficiently translate these building blocks into viable clinical candidates.

References

  • 1 Title: The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry. Source: benchchem.com.

  • [[4]]() Title: Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter. Source: acs.org.

  • 2 Title: Building Blocks. Source: pharmablock.com.

  • 3 Title: Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. Source: acs.org.

Sources

In-Depth Solubility Profile and Physicochemical Characterization of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In early-stage drug discovery, the transition from a promising synthesized hit to a viable lead candidate is heavily gated by physicochemical properties. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9)[1] is a highly versatile building block and investigational scaffold characterized by a primary aniline amine, a substituted phenyl ring, and an amide-linked 3-methylpiperidine moiety.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the solubility profile of this compound. Because poor aqueous solubility can mask true pharmacological efficacy and complicate in vitro/in vivo correlations, this guide bridges the gap between predictive structural analysis and empirical solubility testing, adhering strictly to USP <1236>[2] and FDA guidelines[3].

Physicochemical Profiling & Structural Causality

Before initiating empirical assays, we must establish the chemical causality that dictates the compound's behavior in solution. Solubility is not a static number; it is a dynamic equilibrium dependent on ionization, solvent polarity, and crystal lattice energy.

Structural Breakdown and pKa Implications
  • The Aniline Moiety (Primary Amine): The primary driver of pH-dependent solubility in this molecule is the aniline nitrogen. Unsubstituted aniline has a pKa of ~4.6. However, in this compound, the electron-withdrawing carbonyl group at the para position (position 4) pulls electron density away from the aromatic ring via resonance. This significantly lowers the basicity of the aniline nitrogen, yielding an estimated pKa in the range of 2.5 to 3.5 .

  • The Amide Linkage: The nitrogen within the 3-methylpiperidine ring is directly bonded to the carbonyl carbon, forming an amide. The lone pair on this nitrogen is delocalized into the carbonyl pi-system, rendering it non-basic under physiological conditions.

  • Lipophilic Domains: The methyl group at position 2, the phenyl ring, and the piperidine ring contribute significant hydrophobic bulk, driving up the partition coefficient (LogP) and restricting intrinsic aqueous solubility (

    
    )[2].
    

G Cmpd 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline LowPH Acidic Media (pH < 3) Cmpd->LowPH HighPH Neutral/Basic Media (pH > 5) Cmpd->HighPH Protonated Aniline Protonation (-NH3+) LowPH->Protonated Unionized Free Base Form (-NH2) HighPH->Unionized HighSol High Aqueous Solubility Protonated->HighSol LowSol Low Aqueous Solubility Unionized->LowSol

Caption: pH-dependent ionization and solubility pathway of the aniline derivative.

Kinetic vs. Thermodynamic Solubility Strategy

It is crucial to distinguish between kinetic and thermodynamic solubility to prevent false negatives in early screening[4].

  • Kinetic Solubility: Measures the precipitation point of a compound when a pre-dissolved organic stock (usually DMSO) is spiked into an aqueous buffer. It is a rapid, high-throughput method but often overestimates solubility because the compound may precipitate into a metastable, amorphous state rather than its lowest-energy crystalline form.

  • Thermodynamic Solubility: Represents the true equilibrium between the solid crystalline drug and the solution. It is determined via the "Shake-Flask" method[4]. This is the gold standard required by regulatory bodies for Biopharmaceutics Classification System (BCS) assignment[2].

Table 1: Kinetic vs. Thermodynamic Parameters
ParameterKinetic SolubilityThermodynamic Solubility
Starting Material 10 mM DMSO Stock SolutionSolid Crystalline Powder
Equilibration Time 2 to 4 hours24 to 72 hours
Primary Utility Early HTS assays, cellular toxicityFormulation, BCS classification, FDA IND
Solid State Often amorphous precipitateMost stable crystalline polymorph
Throughput High (96/384-well plates)Low (Vials/Flasks)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a justification to ensure the resulting data is artifact-free.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the maximum aqueous concentration before precipitation occurs, guiding downstream in vitro assay design.

  • Preparation: Prepare a 10 mM stock solution of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). Causality Note: The final DMSO concentration is kept at 2% to prevent the co-solvent effect from artificially inflating the solubility limit[2].

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking.

  • Detection: Measure the absorbance at 620 nm (turbidimetry) or use a laser nephelometer to detect light scattering. The kinetic solubility limit is defined as the highest concentration where the scattering/absorbance is statistically indistinguishable from the blank buffer.

Protocol B: Thermodynamic Shake-Flask Method (USP <1236> Compliant)

Purpose: To determine the true equilibrium solubility for formulation development.

  • Solid Addition: Add an excess amount of solid 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (e.g., 5-10 mg) into a glass vial.

  • Media Addition: Add 1.0 mL of the target buffer (e.g., 0.1 N HCl for pH 1.2, or USP Phosphate Buffer for pH 6.8).

  • Isothermal Agitation: Seal the vial and agitate at 37 ± 0.5°C for 24 to 72 hours[3]. Causality Note: Extended equilibration is mandatory. Shorter times may capture a metastable polymorph. 72 hours ensures complete polymorphic transition to the lowest energy state[4].

  • pH Verification (Critical QC Step): Measure the pH of the suspension. Causality Note: If the drug dissolves and acts as a weak base, it may consume protons and alter the bulk pH. If the pH shifts by >0.1 units, the buffer capacity was insufficient, and the test must be repeated with a stronger buffer[3].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C. Avoid filtration if possible, as lipophilic compounds can adsorb onto filter membranes, causing false-low readings[5].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound via HPLC-UV against a validated standard curve.

G Start Excess Solid API Buffer Add Aqueous Buffer Start->Buffer Shake Isothermal Agitation (37°C, 24-72 hrs) Buffer->Shake Phase Phase Separation Shake->Phase Analyze HPLC-UV Analysis Phase->Analyze Result Thermodynamic Equilibrium Analyze->Result

Caption: Standard thermodynamic shake-flask workflow based on USP <1236> guidelines.

Biorelevant Media & Formulation Strategies

Standard aqueous buffers do not accurately reflect the human gastrointestinal tract. To predict in vivo absorption, solubility must be evaluated in biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid)[5].

Because 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is highly lipophilic and un-ionized at intestinal pH, it will likely exhibit a pronounced positive food effect . The mixed micelles formed by sodium taurocholate and lecithin in FeSSIF will sequester the hydrophobic drug, significantly enhancing its apparent solubility compared to standard PBS[2].

Table 2: Predicted Solubility Matrix (37°C)
MediapHIonization StateSolubilization MechanismExpected Solubility Level
SGF (Simulated Gastric Fluid) 1.2Fully ProtonatedIon-dipole interactionsHigh (> 1 mg/mL)
PBS (Phosphate Buffered Saline) 7.4Un-ionizedNone (Intrinsic Solubility)Very Low (< 10 µg/mL)
FaSSIF 6.5Un-ionizedMicellar encapsulation (low capacity)Low (~ 20-50 µg/mL)
FeSSIF 5.0Un-ionizedMicellar encapsulation (high capacity)Moderate (~ 100-300 µg/mL)

If the intrinsic solubility proves too low for formulation, mitigation strategies should include:

  • Salt Formation: Attempting to form a hydrochloride or mesylate salt targeting the aniline nitrogen. However, beware of the common-ion effect in the stomach (high Cl⁻ concentration), which can suppress the solubility of HCl salts[3].

  • Lipid-Based Formulations: Utilizing self-microemulsifying drug delivery systems (SMEDDS) to bypass the dissolution rate-limiting step.

Conclusion

The solubility profile of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is fundamentally dictated by the interplay between its weakly basic aniline moiety and its bulky, lipophilic core. By employing a phased approach—starting with kinetic screening to guide early assays and culminating in rigorous, USP <1236>-compliant thermodynamic shake-flask profiling—researchers can accurately map the physicochemical boundaries of this compound. Understanding these parameters is not merely an analytical exercise; it is the foundational step in designing a formulation that ensures reliable bioavailability and therapeutic efficacy.

References

  • CymitQuimica. "2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9)." CymitQuimica Catalog.
  • United States Pharmacopeia (USP). "USP <1236> Solubility Measurements Guide." Scribd / Biorelevant.
  • BenchChem. "Kinetic vs. Thermodynamic Solubility in Early Drug Discovery." BenchChem Technical Resources.
  • U.S. Food and Drug Administration (FDA). "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms." FDA.gov.
  • Biorelevant. "Discover The Power Of Physiologically Relevant Media." Biorelevant.com.

Sources

Methodological & Application

Application Note: Scalable Two-Step Synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The target molecule, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline , features a functionalized aniline core and a sterically hindered piperidine amide. Direct coupling of 4-amino-3-methylbenzoic acid with 3-methylpiperidine is prone to chemoselectivity issues, as the unprotected aromatic amine can undergo self-condensation or compete as a nucleophile during activation.

To establish a robust, self-validating protocol suitable for drug development applications, a two-step retrosynthetic strategy is employed. The sequence utilizes 3-methyl-4-nitrobenzoic acid as a self-masking precursor[1]. The nitro group acts as a highly stable protecting group during the uronium-based amide coupling[2]. Following the successful formation of the amide bond, the nitroarene is selectively reduced to the corresponding aniline using palladium on carbon (Pd/C)[3].

Experimental Workflow

SynthesisWorkflow SM 3-Methyl-4-nitrobenzoic acid + 3-Methylpiperidine Intermediate Nitro-Amide Intermediate (3-Methyl-4-nitrophenyl) (3-methylpiperidin-1-yl)methanone SM->Intermediate Step 1: HATU, DIPEA DMF, 25°C, 2h Product Target Compound 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline Intermediate->Product Step 2: Pd/C, N2H4·H2O MeOH, 80°C, 1h

Two-step synthesis: HATU-mediated amide coupling followed by Pd/C catalytic nitro reduction.

Step-by-Step Methodologies & Causality

Step 1: Synthesis of (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone

Causality & Design: 3-Methylpiperidine is a secondary amine with moderate steric hindrance. HATU is selected as the coupling agent over standard EDC/HOBt. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect via hydrogen bonding, significantly accelerating the aminolysis of the active ester by the hindered piperidine[2]. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

Protocol:

  • Charge a flame-dried round-bottom flask with 3-methyl-4-nitrobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete carboxylate formation.

  • Add HATU (1.2 eq) portion-wise. Stir the mixture for 15 minutes at room temperature to form the active HOAt ester.

  • Add 3-methylpiperidine (1.2 eq) dropwise via syringe. Stir the reaction at 25 °C for 2 hours.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (protonates and removes excess 3-methylpiperidine and DIPEA into the aqueous layer), saturated aqueous NaHCO₃ (deprotonates and removes unreacted acid and HOAt byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow solid.

Step 2: Catalytic Transfer Hydrogenation to 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Causality & Design: While standard hydrogenation utilizes pressurized H₂ gas, catalytic transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) and Pd/C offers a safer, bench-stable alternative with exceptional chemoselectivity[3]. Hydrazine decomposes on the palladium surface to generate reactive hydrogen species and nitrogen gas, rapidly reducing the nitro group to an amine without cleaving the amide bond or reducing the aromatic ring.

Protocol:

  • Dissolve the nitro-amide intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add 10% Pd/C (10 wt% relative to the substrate) to the solution.

  • Add Hydrazine hydrate (80% aqueous solution, 10.0 eq) dropwise to the suspension. (Caution: Exothermic nitrogen gas evolution will occur).

  • Heat the reaction mixture to 80 °C under reflux for 1 hour.

  • Self-Validating Workup: The reaction progress is visually indicated by the transition of the solution from yellow (nitroarene) to colorless (aniline). Complete conversion can be confirmed by TLC (EtOAc/Hexane 1:1).

  • Cool to room temperature and filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol.

  • Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc, wash with water to remove any residual hydrazine, dry over Na₂SO₄, and evaporate to afford the highly pure target aniline.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Step 1 (Amide Coupling)
ReagentMW ( g/mol )EquivalentsFunction
3-Methyl-4-nitrobenzoic acid181.151.0Electrophile / Limiting Reagent
3-Methylpiperidine99.171.2Nucleophile
HATU380.231.2Uronium Coupling Agent
DIPEA129.243.0Non-nucleophilic Base
DMFN/A0.2 MPolar Aprotic Solvent
Table 2: Reagent Stoichiometry for Step 2 (Nitro Reduction)
ReagentMW ( g/mol )EquivalentsFunction
Nitro-Amide Intermediate262.311.0Substrate
Hydrazine Hydrate (80%)50.0610.0Hydrogen Donor
10% Pd/CN/A10 wt%Heterogeneous Catalyst
MethanolN/A0.1 MProtic Solvent

References

  • [1] Title: Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC Source: ACS Publications URL:[Link]

  • [2] Title: De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor Source: PMC / NIH URL:[Link]

  • [3] Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC / NIH URL:[Link]

Sources

Application Note: Precision Synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline , represents a classic "privileged scaffold" motif often found in kinase inhibitors (e.g., type II BCR-ABL inhibitors).[1][2][3] Its structure comprises an ortho-toluidine core linked via an amide bond to a 3-methylpiperidine moiety.[1][2][3]

Synthetic Challenge: The primary challenge is chemoselectivity .[2][3] The precursor, 4-amino-3-methylbenzoic acid, contains two nucleophilic nitrogen centers:[1][2][3]

  • The Aniline (Ar-NH₂): Lower nucleophilicity due to resonance delocalization and steric hindrance from the ortho-methyl group.[2][3]

  • The Piperidine (Target Amine): High nucleophilicity (secondary aliphatic amine).

While the aliphatic amine is kinetically superior, direct coupling poses a risk of competitive dimerization (aniline attacking the activated carboxylate) or polymerization. This guide presents two validated protocols:

  • Protocol A (Direct Chemoselective Coupling): High-throughput, fewer steps.[1][2][3] Relies on kinetic control.[2][3]

  • Protocol B (Stepwise Nitro-Reduction): High purity, scalable.[1][2][3] Eliminates chemoselectivity risks by using a nitro-precursor.[1][2][3]

Retrosynthetic Logic & Pathway Visualization[1][2][3]

The following flowchart outlines the decision matrix for selecting the appropriate route based on scale and purity requirements.

SynthesisPathways Target Target: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline Start_Direct Precursor A: 4-Amino-3-methylbenzoic acid Coupling_Direct Direct Amide Coupling (HATU/DIPEA) Start_Direct->Coupling_Direct Route 1: Kinetic Control (Fast, <10g scale) Start_Nitro Precursor B: 4-Nitro-3-methylbenzoic acid Coupling_Nitro Acid Chloride Activation (SOCl2) + Amine Start_Nitro->Coupling_Nitro Route 2: Robust Protection (Scalable, >10g) Coupling_Direct->Target Purification Intermediate Intermediate: (4-Nitro-3-methylphenyl)(3-methylpiperidin-1-yl)methanone Coupling_Nitro->Intermediate Reduction Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Reduction->Target

Figure 1: Decision tree comparing the Direct Kinetic Route (Route 1) vs. the Stepwise Nitro Route (Route 2).

Protocol A: Direct Chemoselective Coupling (Route 1)

Application: Discovery chemistry, library synthesis (< 5g scale). Principle: Exploits the nucleophilicity gap (


). By using a uronium-based coupling agent (HATU), the activated ester reacts almost exclusively with the secondary amine before the aniline can compete.
Reagents & Stoichiometry
ComponentEquiv.Role
4-Amino-3-methylbenzoic acid 1.0Limiting Reagent
3-Methylpiperidine 1.1Nucleophile
HATU 1.1Coupling Agent (Fast activation)
DIPEA (Hünig's Base) 3.0Base (Maintains pH ~8-9)
DMF (Anhydrous) [0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 4-amino-3-methylbenzoic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv).[2][3] The solution may darken slightly.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion.[2] Stir at Room Temperature (RT) for 5 minutes to form the O-At activated ester.[2][3]

    • Critical Check: Do not stir longer than 15 mins without amine, or the aniline may begin to react with the active ester (self-coupling).

  • Amine Addition: Add 3-methylpiperidine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target M+H ≈ 233.16).[2][3]

  • Work-up:

    • Dilute with EtOAc.[2][3]

    • Wash 3x with 5% LiCl (aq) or water to remove DMF.

    • Wash 1x with Sat.[2][3] NaHCO₃ (removes unreacted acid).

    • Wash 1x with Brine.[2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5). The product is a solid.

Protocol B: Stepwise Nitro-Reduction (Route 2)[1][2][3]

Application: Process chemistry, GMP scale-up (> 10g). Principle: Uses a nitro group as a "masked" aniline.[2][3][4] This allows the use of harsh activation methods (Acid Chlorides) without side reactions, ensuring 100% conversion.

Phase 1: Amide Formation[1][3]
  • Activation: Suspend 4-nitro-3-methylbenzoic acid (1.0 equiv) in DCM. Add catalytic DMF (2 drops) and Thionyl Chloride (1.5 equiv). Reflux for 2 hours until clear (Acid Chloride formation). Concentrate to dryness to remove excess SOCl₂.[2][3]

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.[2][3]

  • Addition: Add 3-methylpiperidine (1.1 equiv) and Triethylamine (2.0 equiv) dropwise.

  • Completion: Warm to RT and stir for 1 hour. Standard aqueous work-up (1M HCl wash, then NaHCO₃ wash) yields the nitro-intermediate.[1][2][3]

Phase 2: Nitro Reduction[2][3]
  • Hydrogenation: Dissolve the nitro-intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Reaction: Stir under H₂ atmosphere (balloon is sufficient for small scale; 30 psi for scale-up) for 4–12 hours.

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[2][3]

  • Result: This route typically yields the target aniline in >95% purity without chromatography.[2][3]

Analytical Specifications & Quality Control

Expected Data
  • Physical State: Off-white to pale yellow solid.[1][2][3]

  • MS (ESI+): m/z = 233.2 [M+H]⁺.[2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.9 - 7.1 (m, 3H, Aromatic).[1][2]
      
    • 
       5.0 - 5.2 (s, 2H, -NH₂, broad exchangeable).[1][2][3]
      
    • 
       3.5 - 4.5 (m, 4H, Piperidine ring protons near N).[1][2]
      
    • 
       2.1 (s, 3H, Ar-CH₃).[1][2]
      
    • 
       0.9 (d, 3H, Piperidine-CH₃).[1][2]
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Route 1) Aniline competition (dimerization).[2][3]Switch to Route 2 or use slow addition of the acid to the amine (inverse addition).
Incomplete Reduction (Route 2) Catalyst poisoning (S or N species).Wash nitro-intermediate with dilute HCl before hydrogenation; Increase H₂ pressure.[1][2][3]
Racemization 3-Methylpiperidine is chiral.[1][2][3]If using enantiopure amine, avoid high temps (>60°C) during coupling. HATU/DIPEA preserves chirality well.[2][3]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][5] Tetrahedron, 61(46), 10827-10852.[1][2] Link[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][5] Organic Process Research & Development, 20(2), 140–177. Link[2]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1][2] Link[2]

Sources

HPLC method development for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline analysis

[1]

References & Authority

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (The foundational text for gradient scouting and solvent selectivity).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link (Authoritative source on aniline/amine tailing mechanisms).[1]

  • USP General Chapter <621> . Chromatography. United States Pharmacopeia. (Defines System Suitability requirements like Tailing Factor < 2.0).

  • PubChem Compound Summary . 4-amino-3-methylbenzamide derivatives. Link (Used for structural confirmation and pKa estimation).[1]

Disclaimer

This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline as a Privileged Intermediate in Kinase Inhibitor Synthesis

Executive Summary & Chemical Identity

  • Chemical Name: (4-Amino-3-methylphenyl)(3-methylpiperidin-1-yl)methanone

  • CAS Registry Number: 926199-17-9

  • Molecular Formula: C14H20N2O

  • Role: A highly specialized pharmaceutical intermediate utilized extensively in the modular synthesis of small-molecule targeted therapeutics, particularly Tyrosine Kinase Inhibitors (TKIs).

Mechanistic Rationale: Scaffold Design Principles

As a Senior Application Scientist, it is critical to understand why this specific molecular fragment is utilized in rational drug design. This intermediate is not merely a structural spacer; it is a precisely engineered pharmacophore building block designed to optimize both target affinity and pharmacokinetic properties.

  • The Ortho-Methyl Aniline Motif (Conformational Restrictor): When the primary aniline is coupled to a heteroaryl core (e.g., a pyrimidine or quinazoline ring) via Buchwald-Hartwig amination, the methyl group at the 2-position (ortho to the amine) introduces significant steric hindrance. This steric clash forces the two aromatic rings out of coplanarity, locking the molecule into a specific dihedral angle. This conformational restriction reduces the entropic penalty upon binding to the kinase hinge region [1]. Furthermore, this engineered twist prevents the inhibitor from binding to the flatter ATP-binding pockets of off-target kinases like KDR (VEGFR2), thereby enhancing selectivity and reducing cardiovascular toxicity [2].

  • The 3-Methylpiperidine Amide (Solvent Channel Binder): The amide linkage provides superior metabolic stability compared to esters, while the tertiary nature of the piperidine amide renders it highly resistant to enzymatic cleavage by amidases. The 3-methylpiperidine moiety is designed to project outward from the ATP-binding pocket into the solvent-exposed channel. This modulates the overall lipophilic efficiency (LipE) of the final drug, improving aqueous solubility and oral bioavailability without disrupting critical hydrogen bonds at the hinge region.

Pharmacophore Visualization

Pharmacophore Hinge Hinge Binding Core (Heteroaryl System) Linker Conformational Restrictor (Ortho-Methyl Aniline) Hinge->Linker Buchwald-Hartwig C-N Bond Solvent Solvent Channel Binder (3-Methylpiperidine Amide) Linker->Solvent Amide Linkage

Kinase Inhibitor Pharmacophore Model utilizing the intermediate.

Experimental Workflows & Protocols

The following self-validating protocols detail the synthesis of the intermediate and its subsequent downstream application in building a TKI core.

Protocol A: Synthesis of the Intermediate (Amidation)

  • Objective: Couple 4-amino-3-methylbenzoic acid with 3-methylpiperidine.

  • Rationale: HATU is selected as the coupling reagent due to its high efficiency in forming tertiary amides with minimal epimerization or side reactions. DIPEA acts as a non-nucleophilic base to maintain the optimal pH for activation without competing as a nucleophile.

    • Activation: Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Add HATU (1.2 eq) portion-wise. The solution will turn pale yellow, indicating the formation of the active OAt ester.

    • Coupling: After 15 minutes, add 3-methylpiperidine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours.

    • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na2SO4.

    • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH 95:5) to yield the pure intermediate. Confirm identity via LC-MS (Target m/z: 233.1 [M+H]+).

Protocol B: Downstream Buchwald-Hartwig Cross-Coupling

  • Objective: Couple the synthesized aniline intermediate with a 2-chloropyrimidine derivative to form the TKI core.

  • Rationale: Primary anilines are prone to over-arylation (forming diarylamines). BrettPhos is specifically chosen as the ligand because its bulky, electron-rich biaryl structure promotes rapid reductive elimination, strictly limiting the reaction to mono-arylation [3].

    • Preparation: In an oven-dried Schlenk flask under argon, combine the aniline intermediate (1.0 eq), the 2-chloropyrimidine derivative (1.05 eq), and KOtBu (1.5 eq).

    • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

    • Reaction: Add degassed 1,4-Dioxane (0.1 M). Seal the flask and heat at 90°C for 4 hours.

    • Monitoring: Monitor via LC-MS. The steric bulk of the ortho-methyl group slows the oxidative addition/reductive elimination cycle slightly, necessitating the 90°C temperature to drive the reaction to completion.

    • Isolation: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC.

Synthetic Workflow Visualization

Workflow Step1 Step 1: Amide Coupling 4-amino-3-methylbenzoic acid + 3-methylpiperidine QC1 QC Check: LC-MS & NMR Confirm Tertiary Amide Formation Step1->QC1 Step2 Step 2: Buchwald-Hartwig Amination Intermediate + Heteroaryl Chloride QC1->Step2 QC2 QC2 Step2->QC2 Final Final Kinase Inhibitor API QC2->Final

Workflow for synthesizing and utilizing the intermediate.

Data Presentation: Cross-Coupling Optimization

The following table summarizes the optimization data for the downstream Buchwald-Hartwig coupling of the intermediate, demonstrating the necessity of the BrettPhos ligand to achieve high yields without over-arylation.

EntryCatalyst System (2 mol% Pd)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation
1Pd2(dba)3XantphosCs2CO31,4-Dioxane9045%Incomplete conversion, slow reaction.
2Pd(OAc)2BINAPKOtBuToluene10020%Significant degradation observed.
3Pd2(dba)3RuPhosKOtBu1,4-Dioxane9072%Good conversion, trace diarylation.
4 Pd2(dba)3 BrettPhos KOtBu 1,4-Dioxane 90 94% Optimal mono-arylation, clean profile.

References

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. eScholarship. URL:[Link]

  • Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. URL:[Link]

Sources

Application Note: Chemoselective Preparation of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline via Catalytic Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized aniline derivatives is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This application note details the robust, chemoselective preparation of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9) .

The synthetic strategy hinges on the reduction of the nitro precursor, 2-methyl-4-(3-methylpiperidine-1-carbonyl)-1-nitrobenzene. While harsh reducing conditions (e.g., dissolving metal reductions like Béchamp) can be utilized, they often complicate downstream purification and generate heavy metal waste. Instead, catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the method of choice. This approach ensures high atom economy, exceptional chemoselectivity (preserving the piperidine amide moiety), and scalability suitable for pharmaceutical process chemistry .

Mechanistic Insights: The Haber Reduction Pathway

As a Senior Application Scientist, it is critical to understand why Pd/C is selected over other catalysts. The reduction of aromatic nitro compounds does not occur in a single step; rather, it follows the classical Haber mechanism .

The Pd/C catalyst facilitates a sequential transfer of hydride species to the nitro group. The reaction proceeds through discrete, partially reduced intermediates:

  • Deoxygenation: The nitroarene is reduced to a nitrosoarene (-H₂O).

  • Hydrogenation: The nitrosoarene accepts hydrogen to form an N-arylhydroxylamine.

  • Hydrogenolysis: The N-O bond is cleaved to yield the final aniline derivative (+H₂, -H₂O).

Because our specific substrate lacks reducible halogens (which would risk unwanted hydrodehalogenation), standard Pd/C with H₂ gas is highly effective . The mild conditions prevent the cleavage of the sterically hindered 3-methylpiperidine amide bond.

Process Optimization Data

To establish a self-validating and highly efficient protocol, various reduction conditions were screened. The data below summarizes the optimization of the nitro reduction step, demonstrating the causality behind our final protocol selection.

EntryCatalystSolventHydrogen SourceTemp (°C)Time (h)Yield (%)Observations & Causality
1 10% Pd/C MeOH H₂ (1 atm) 25 12 92 Optimal: Clean conversion, trace intermediates.
25% Pd/CEtOHH₂ (1 atm)251688Slower kinetics due to lower catalyst loading.
310% Pd/CEtOAcH₂ (1 atm)252475Poor solubility of the hydroxylamine intermediate.
4Raney NiMeOHH₂ (50 psi)50685Requires pressurized reactor; overkill for this substrate.
510% Pd/CMeOHHydrazine hydrate60295Rapid transfer hydrogenation, but generates N₂ gas vigorously .

Experimental Methodologies

Phase 1: Precursor Assembly (Amide Coupling)

Note: This step generates the nitro precursor required for the core reduction protocol.

  • Dissolve 3-Methyl-4-nitrobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

  • Introduce 3-methylpiperidine (1.1 eq) and stir at ambient temperature for 4 hours.

  • Quench with water, extract with EtOAc, and wash with brine. Concentrate to yield 2-methyl-4-(3-methylpiperidine-1-carbonyl)-1-nitrobenzene .

Phase 2: Catalytic Nitro Reduction (Core Protocol)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the In-Process Controls (IPC).

Reagents:

  • 2-Methyl-4-(3-methylpiperidine-1-carbonyl)-1-nitrobenzene: 2.62 g (10 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.26 g (10 wt%)

  • Methanol (HPLC Grade): 30 mL

  • Hydrogen Gas: 1 atm (Balloon or manifold)

Step-by-Step Workflow:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the nitro precursor (2.62 g) in 30 mL of Methanol.

  • Inert Atmosphere Generation (Critical): Seal the flask with a septum and purge the solution with Nitrogen (N₂) gas for 10 minutes.

    • Causality: Pd/C is highly pyrophoric. Introducing it to methanol vapors in the presence of ambient oxygen can cause immediate ignition. N₂ purging eliminates this risk.

  • Catalyst Addition: Briefly remove the septum under a positive flow of N₂ and carefully add the 10% Pd/C (0.26 g). Reseal the flask.

  • Hydrogenation: Connect a hydrogen balloon (or manifold) to the flask via a needle. Evacuate the flask under light vacuum and backfill with H₂. Repeat this cycle three times to ensure complete displacement of N₂.

  • Reaction Execution: Stir the black suspension vigorously at 25°C for 12 hours under a static atmosphere of H₂ (1 atm).

  • In-Process Control (IPC) & Self-Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeOH, and analyze via LC-MS.

    • Validation Check: The reaction is only complete when the precursor mass (m/z 263[M+H]⁺ ) is fully consumed and replaced entirely by the product mass (m/z 233[M+H]⁺ ). If m/z 249 (hydroxylamine intermediate) is detected, continue stirring for an additional 2 hours.

  • Filtration: Once validated, purge the flask with N₂ to remove residual H₂. Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite traps nanoscale palladium particulates, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API) and avoiding downstream toxicity.

  • Isolation: Wash the Celite pad with an additional 20 mL of MeOH. Concentrate the combined filtrates in vacuo to yield the crude aniline.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5) to afford pure 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline as a pale solid.

Analytical Validation

To confirm the structural integrity of the synthesized aniline, perform the following analyses:

  • LC-MS: Expected mass for C₁₄H₂₀N₂O is 232.16. Observed [M+H]⁺ = 233.1.

  • ¹H NMR (400 MHz, DMSO-d₆): The defining self-validation marker is the appearance of a broad singlet integrating to 2H at approximately 4.8 - 5.2 ppm, corresponding to the newly formed primary amine (-NH₂). Additionally, the aromatic protons will shift upfield compared to the nitro precursor due to the electron-donating nature of the amine group.

Process Flow & Mechanistic Diagram

SynthesisPathway cluster_Haber Catalytic Hydrogenation (Pd/C) - Haber Mechanism SM 3-Methyl-4-nitrobenzoic acid Amide Amide Coupling (3-Methylpiperidine, HATU) SM->Amide NitroInt 2-Methyl-4-(3-methylpiperidine- 1-carbonyl)-1-nitrobenzene Amide->NitroInt Nitroso Nitroso Intermediate (-H2O) NitroInt->Nitroso Pd/C, H2 (1 atm) Hydroxyl Hydroxylamine Intermediate (+H2) Nitroso->Hydroxyl Aniline Target Aniline (+H2, -H2O) Hydroxyl->Aniline Workup Celite Filtration & In-Vacuo Concentration Aniline->Workup Final 2-Methyl-4-(3-methylpiperidine- 1-carbonyl)aniline Workup->Final

Synthetic workflow and Haber reduction mechanism for the target aniline derivative.

References

  • Amine synthesis by nitro compound reduction Organic Chemistry Portal URL:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C National Center for Biotechnology Information (PMC) URL:[Link]

  • Nitro Reduction - Common Conditions: H₂ + Pd/C Common Organic Chemistry URL:[Link]

  • Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds Michigan State University (Synthesis 2006) URL:[Link]

Advanced Recrystallization Protocols for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline: Mitigating Liquid-Liquid Phase Separation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical R&D Professionals Content Type: Application Note & Experimental Protocol

Introduction & Chemical Profiling

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9)[1] is a highly versatile aromatic amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a weakly basic aniline moiety subject to oxidative degradation, an electron-donating ortho-methyl group that introduces steric hindrance, and a polar, non-basic 3-methylpiperidine amide group.

Due to the combination of a lipophilic piperidine ring and a relatively low predicted melting point (characteristic of substituted aniline-amides), the primary challenge during the purification of this intermediate is Liquid-Liquid Phase Separation (LLPS) , colloquially known in process chemistry as "oiling out"[2].

When LLPS occurs, the solute partitions into a solute-rich oil phase and a solute-lean continuous phase rather than forming a crystalline solid[3]. This phenomenon traps impurities, causes severe agglomeration, and drastically reduces the efficacy of downstream filtration[4]. As emphasized in authoritative process chemistry literature, developing a rugged crystallization process requires strict thermodynamic and kinetic control to bypass the binodal and spinodal decomposition regions[5].

Solvent Selection and Thermodynamic Rationale

To prevent LLPS, the crystallization trajectory must remain within the metastable zone width (MSZW) without crossing the liquid-liquid coexistence boundary[6].

  • Anti-Solvent Systems: The combination of Ethyl Acetate (EtOAc) and Heptane is highly effective. EtOAc provides excellent solubility for the amide and aniline moieties, while Heptane acts as a strong anti-solvent.

  • Single-Solvent Systems: Isopropanol (IPA) offers a steep solubility curve, allowing for a standard cooling crystallization, though it requires precise seeding to prevent supercooling.

Quantitative Solvent System Comparison
Solvent SystemOptimal Vol. RatioEst. Yield (%)LLPS (Oiling Out) RiskExpected Purity (HPLC)
EtOAc / Heptane 1:3 to 1:4>85%Moderate (Requires Seeding)>99.5%
Toluene / Heptane 1:4>80%Low>99.8%
IPA / Water 1:2>90%High (Hydrophobic exclusion)>98.0%
Isopropanol (Pure) N/A>75%Low to Moderate>99.0%

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol utilizes thermodynamic control (solvent ratio) and kinetic control (seeding) to bypass the LLPS region.

Materials:

  • Crude 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

  • Ethyl Acetate (EtOAc, ACS Reagent Grade)

  • n-Heptane (ACS Reagent Grade)

  • Authentic crystalline seeds of the target compound (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude intermediate in 4 volumes (relative to batch weight, e.g., 4 mL/g) of EtOAc in a jacketed reactor. Heat the mixture to 60°C under gentle agitation (150 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel. Causality: This removes insoluble particulates that could act as uncharacterized nucleation sites, ensuring nucleation is strictly controlled by our seeding strategy.

  • Anti-Solvent Titration: Maintain the temperature at 60°C. Slowly dose n-Heptane (approx. 2 volumes) until the solution reaches the cloud point (persistent slight turbidity).

  • Thermal Clearing (Self-Validation): Heat the mixture by 3-5°C (to 63-65°C) and hold for 15 minutes until the solution becomes completely clear again. Causality: This confirms that the turbidity was due to localized supersaturation and resets the thermal history of the solution.

  • Cooling & Seeding: Cool the solution linearly to 50°C. Introduce 1-2 wt% of crystalline seeds. Hold the temperature at 50°C for 60 minutes. Causality: Seeding at a low supersaturation level allows the system to build crystal mass and deplete the solute concentration, safely steering the trajectory away from the LLPS spinodal curve[4].

  • Anti-Solvent Completion: Over 2 hours, dose the remaining n-Heptane (2 volumes) at a constant rate.

  • Controlled Cooling: Cool the suspension to 5°C using a linear cooling profile of 0.15°C/min.

  • Isolation: Filter the resulting slurry via a Nutsche filter or Buchner funnel. Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours to constant weight.

Workflow Start Crude 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline Dissolve Dissolution in EtOAc (60°C) Start->Dissolve Filter Polish Filtration (Hot) Dissolve->Filter AntiSolvent Add Heptane to Cloud Point Filter->AntiSolvent Clear Heat (+5°C) to Clear Solution AntiSolvent->Clear Seed Seed Addition (1-2 wt%) at Metastable Zone Clear->Seed Cool Controlled Cooling (0.15°C/min to 5°C) Seed->Cool Isolate Filtration & Cold Wash Cool->Isolate Dry Vacuum Drying (40°C) Isolate->Dry

Figure 1: Anti-solvent crystallization workflow optimized to bypass LLPS.

Protocol 2: Single-Solvent Cooling Crystallization (Isopropanol)

Recommended for batches with high levels of lipophilic impurities where Heptane might cause impurity co-precipitation.

  • Dissolution: Dissolve the crude material in 6 volumes of Isopropanol (IPA) at 75°C.

  • Cooling to Seed Point: Cool the clear solution to 55°C.

  • Seeding & Aging: Add 1 wt% seeds. Age the slurry at 55°C for 2 hours to ensure secondary nucleation occurs on the seed surfaces rather than forming an oil phase.

  • Cubic Cooling: Implement a non-linear (cubic) cooling profile from 55°C down to 0°C over 6 hours. Causality: A cubic cooling curve starts with a very slow cooling rate when the crystal surface area is low, gradually accelerating as the surface area increases, maintaining a constant, low level of supersaturation.

  • Isolation: Filter and wash with 1 volume of cold (0°C) IPA. Dry under vacuum at 40°C.

Troubleshooting: Resolving Liquid-Liquid Phase Separation

If oiling out is observed (the solution turns milky but no birefringent crystals are visible under cross-polarized microscopy), immediate corrective action must be taken to prevent the oil droplets from solidifying into hard, impure agglomerates[7].

LLPS_Mitigation Observation Observation: Oiling Out (LLPS) Detected Check1 Is the oil phase stable? Observation->Check1 Action1 Reheat to single liquid phase Check1->Action1 Yes Action2 Adjust Solvent Ratio (Increase EtOAc) Action1->Action2 Action3 Introduce Seeds at Higher Temperature Action2->Action3 Result Heterogeneous Nucleation (Crystalline Solid) Action3->Result

Figure 2: Decision matrix for resolving liquid-liquid phase separation.

Corrective Steps:

  • Re-dissolution: Immediately reheat the reactor until the emulsion clears into a single homogeneous phase.

  • Solvent Adjustment: Add 0.5 to 1.0 volume of the good solvent (EtOAc or IPA) to shift the bulk composition away from the binodal curve.

  • Re-seeding: Cool the solution to a temperature 5°C higher than the previous attempt and re-introduce seeds.

Analytical Validation

To ensure the self-validating nature of the protocol, the isolated product must be subjected to the following analytical checks:

  • HPLC (High-Performance Liquid Chromatography): Verify chemical purity (>99.5%). Ensure the removal of unreacted 3-methylpiperidine and regioisomers.

  • DSC (Differential Scanning Calorimetry): Confirm polymorphic purity. A single, sharp endothermic melting peak indicates the absence of amorphous domains that typically result from uncontrolled LLPS.

  • Microscopy: Evaluate particle size distribution (PSD). Crystals should appear as distinct, well-defined habits (e.g., prisms or plates) rather than spherical agglomerates.

References

  • CymitQuimica. "2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline | CAS: 926199-17-9". CymitQuimica Product Catalog.
  • Sigma-Aldrich. "2-(4-methylpiperidine-1-carbonyl)aniline | 401589-03-5". Merck Millipore.
  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo Process Analytics.
  • Anderson, Neal G. "Practical Process Research and Development: A Guide for Organic Chemists". Academic Press (Google Books).
  • Veesler, S., et al. "Complex oiling-out behavior of procaine with stable and metastable liquid phases". Physical Chemistry Chemical Physics (RSC).
  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". MDPI.
  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". MDPI.
  • Semantic Scholar. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". Semantic Scholar.

Sources

Application Note: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9)

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for navigating the complex multi-parameter optimization of lead compounds. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline represents a highly versatile, privileged scaffold[1]. It combines the nucleophilic reactivity of an ortho-methylated aniline with the lipophilic, conformationally biased nature of a 3-methylpiperidine amide. This application note provides an authoritative guide on the structural rationale, physicochemical profiling, and validated synthetic protocols for deploying this intermediate in the synthesis of central nervous system (CNS) agents and kinase inhibitors.

Structural Rationale & Pharmacophore Utility

The architectural design of this building block offers specific advantages in structure-activity relationship (SAR) campaigns:

  • The Piperidine-1-Carbonyl Moiety: The piperidine ring is a ubiquitous, privileged motif in FDA-approved drugs, conferring favorable basicity and metabolic stability [1]. The inclusion of the 3-methyl group breaks molecular symmetry, introducing a chiral center that can be utilized to lock the amide bond into preferred rotamers. This conformational restriction is highly beneficial for binding tightly to confined target pockets, such as the Vesicular Acetylcholine Transporter (VAChT) [2].

  • The ortho-Methyl Aniline Moiety: The primary amine serves as a versatile synthetic handle for Buchwald-Hartwig cross-couplings, amide bond formations, and urea syntheses. Crucially, the adjacent 2-methyl group induces steric hindrance. In kinase inhibitor design, this ortho-substitution forces the resulting N-aryl bond out of coplanarity with the adjacent ring, a geometry often required to perfectly align the molecule within the ATP-binding hinge region without clashing with the gatekeeper residue.

SyntheticVersatility Core 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Aryl Halides Pd Catalyst Amide Amide/Urea Formation Core->Amide Acyl Chlorides/ Isocyanates Kinase Kinase Inhibitors (Hinge Binders) Buchwald->Kinase Target Binding GPCR CNS/VAChT Ligands (Neuromodulators) Amide->GPCR Target Binding

Figure 1: Synthetic versatility and downstream medicinal chemistry applications.

Physicochemical Profiling

Understanding the physicochemical parameters of the starting scaffold is critical for predicting the downstream Lipinski Rule of 5 (Ro5) compliance of the final drug candidate.

Table 1: Quantitative Physicochemical Data (Calculated)

PropertyValueImpact on Drug Design
Molecular Formula C₁₄H₂₀N₂ON/A
Molecular Weight 232.33 g/mol Leaves ~260 Da budget for further elaboration under Ro5.
Topological Polar Surface Area (TPSA) 46.3 ŲExcellent for BBB penetration (Ideal CNS TPSA < 90 Ų).
LogP (Predicted) ~2.4Balanced lipophilicity; prevents non-specific hydrophobic toxicity.
H-Bond Donors (HBD) 1 (NH₂)Low HBD count favors passive membrane permeability.
H-Bond Acceptors (HBA) 2 (N, O)Amide oxygen serves as a strong HBA for target interactions.
Rotatable Bonds 2Low flexibility minimizes entropic penalty upon target binding.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating and mechanistically sound. The steric hindrance of the 2-methyl group dictates specific catalytic choices.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Insight: The ortho-methyl group on the aniline significantly impedes oxidative addition and reductive elimination in standard Pd-catalyzed couplings. Therefore, bulky, electron-rich biarylphosphine ligands like BrettPhos are mandatory to prevent catalyst poisoning and promote efficient C-N bond formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.1 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5.0 mol%). Self-Validation: The solution should transition from deep purple to a dark reddish-brown, indicating the formation of the active L₂Pd(0) species.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv). Avoid weaker bases like Cs₂CO₃ unless the aryl halide contains base-sensitive functional groups, as the steric bulk requires a strong base for efficient deprotonation of the intermediate palladium-amido complex.

  • Solvent & Reaction: Add anhydrous, degassed Toluene (0.1 M). Seal the flask and heat at 100 °C for 12 hours.

  • Monitoring: Crucial Step: Monitor via LC-MS, not TLC. The basic piperidine moiety causes severe streaking on standard silica, obscuring conversion rates.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate and purify via reverse-phase automated flash chromatography (C18, MeCN/H₂O with 0.1% TFA).

Protocol B: Urea Formation via Isocyanate Intermediate

Causality Insight: Direct coupling with triphosgene can lead to symmetric urea byproducts. A sequential, one-pot addition using an external isocyanate or generating the isocyanate of the aniline in situ ensures high fidelity [3].

Step-by-Step Methodology:

  • Activation: Dissolve the aniline (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Coupling: Add the desired substituted phenyl isocyanate (1.05 equiv) dropwise.

  • Catalysis: Add a catalytic amount of DMAP (0.1 equiv) and DIPEA (1.5 equiv). DMAP acts as an acyl transfer catalyst, accelerating the nucleophilic attack of the sterically hindered aniline.

  • Completion & Wash: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃. The organic layer must be washed with 1N HCl to remove DMAP and unreacted aniline, ensuring the final urea is highly pure.

Biological Applications & Target Pathways

Derivatives of piperidine-1-carbonyl anilines are heavily utilized in neuropharmacology. Specifically, variations of this scaffold have been identified as highly potent ligands for the Vesicular Acetylcholine Transporter (VAChT) [2].

By modifying the aniline nitrogen into a distinct lipophilic tail, the resulting compounds can cross the blood-brain barrier (BBB) and bind allosterically to VAChT. This blocks the loading of acetylcholine (ACh) into presynaptic vesicles, a pathway heavily investigated for PET imaging diagnostics in Alzheimer's Disease (AD) and Parkinson's Disease (PD).

VAChTPathway Drug Piperidine-Carbonyl Derivative Target VAChT Transporter (Presynaptic) Drug->Target High Affinity / High BBB Penetration Vesicle Inhibition of ACh Vesicular Uptake Target->Vesicle Allosteric Blockade Synapse Modulation of Synaptic Cleft ACh Vesicle->Synapse Altered Neurotransmission Therapy CNS Therapeutic Efficacy (e.g., AD/PD) Synapse->Therapy Cognitive/Motor Modulation

Figure 2: Mechanism of action for piperidine-carbonyl derivatives targeting VAChT in the CNS.

References

  • Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. 2023; 24(3):2937. Available at:[Link]

  • Tu Z, et al. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Journal of Medicinal Chemistry. 2013; 56(15):6216–6233. Available at:[Link]

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline storage and stability conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Forced Degradation Protocols for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Profiling & Mechanistic Vulnerabilities

To design a robust handling and stability protocol for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9), formulation scientists must first understand the intrinsic reactivity of its functional groups[1]. The molecule features two distinct moieties that dictate its degradation pathways: an electron-rich primary aniline ring and a tertiary piperidine carboxamide linkage.

  • Oxidative Susceptibility (Aniline Moiety): The primary amine on the aromatic ring is highly vulnerable to aerobic and photolytic oxidation. The anodic oxidation of anilines typically initiates via the loss of one electron to yield a highly reactive radical cation[2]. If exposed to ambient oxygen and light, these radical intermediates undergo dimerization to form azobenzenes or azoxybenzenes, or oxidize further into quinone imines[3].

  • Hydrolytic Stability (Amide Linkage): The 3-methylpiperidine-1-carbonyl group is an amide. Due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, amides are kinetically much more stable toward hydrolysis than their ester counterparts[4][5]. However, under extreme pH conditions (strong acids or bases) and elevated temperatures, the amide bond can be cleaved to yield 4-amino-3-methylbenzoic acid derivatives and 3-methylpiperidine[6].

Degradation Compound 2-Methyl-4-(3-methylpiperidine- 1-carbonyl)aniline Oxidation Oxidation (O2, Light) Compound->Oxidation Primary Amine Susceptibility Hydrolysis Hydrolysis (Extreme pH/Temp) Compound->Hydrolysis Amide Bond Cleavage Azo Azobenzene / Azoxybenzene Derivatives Oxidation->Azo Radical Dimerization Quinone Quinone Imines Oxidation->Quinone Deep Oxidation Acid 4-Amino-3-methylbenzoic acid Derivatives Hydrolysis->Acid Acid/Base Catalysis Amine 3-Methylpiperidine Hydrolysis->Amine Acid/Base Catalysis

Figure 1: Mechanistic degradation pathways of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

Recommended Storage & Handling Guidelines

Based on the established degradation causality, the following storage parameters constitute a self-validating system to preserve compound integrity:

  • Thermal Control: Store at 2°C to 8°C for short-term handling (up to 1 month) and -20°C for long-term storage. Lower thermal kinetic energy minimizes the activation of both oxidative and hydrolytic pathways.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen ). Purging the headspace displaces ambient oxygen, directly arresting the radical cation initiation step of aniline oxidation[2].

  • Container Closure System: Utilize amber glass vials with PTFE-lined caps. Amber glass strictly blocks UV/Vis radiation (<400 nm), preventing the photolytic degradation of the aniline group, while PTFE prevents moisture ingress[3].

ICH Q1A(R2) Compliant Stability Testing Protocol

For regulatory submissions and shelf-life determination, stability testing must align with ICH Q1A(R2) guidelines[7][8]. The following matrix summarizes the required environmental conditions for formal stability evaluation[9].

Study TypeStorage ConditionMinimum Time PeriodSampling Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6 months

Note: If a "significant change" (e.g., >5% degradation or failure to meet specifications) occurs during the 6-month accelerated study, intermediate testing becomes mandatory[8].

Forced Degradation (Stress Testing) Methodology

Stress testing is required to elucidate the intrinsic stability of the molecule and validate the stability-indicating power of the analytical procedures[8].

Step-by-Step Protocol
  • Sample Preparation: Prepare a primary stock solution of the API at 1.0 mg/mL in an inert, MS-compatible diluent (e.g., Acetonitrile:Water 50:50 v/v).

  • Stress Application (Causality-Driven):

    • Hydrolytic Stress (Acid): Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Causality: Forces protonation of the amide nitrogen, lowering the activation energy for nucleophilic attack by water[4][5].

    • Hydrolytic Stress (Base): Aliquot 1 mL of stock. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Causality: Drives hydroxide attack on the carbonyl carbon[6].

    • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. Causality: Peroxides act as rapid electron acceptors, initiating aniline radical cation formation[2][3].

  • Neutralization: Neutralize acid/base stressed samples to pH ~7.0 using equivalent counter-ions to prevent damage to the HPLC column stationary phase. Dilute all samples to a final nominal concentration of 0.1 mg/mL.

Self-Validation Mechanism

To ensure the protocol is self-validating, the following controls must be integrated:

  • Mass Balance Verification: The sum of the assay value (remaining parent compound) and the quantified degradation products must equal 100% ± 2%. A failure indicates volatile degradants, co-elution, or detector response discrepancies.

  • Control Matrix: A blank diluent and an unstressed API control must be subjected to the exact same incubation conditions to rule out solvent-induced artifacts. A successful stress test yields 5–20% degradation; >20% indicates secondary degradation, while <5% requires harsher conditions[8].

Analytical Monitoring Workflow

Degradation tracking should be performed using High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry (HPLC-UV/MS). UV detection (typically at 254 nm) quantifies the remaining parent compound, while MS identifies the mass shifts associated with oxidation (+16 Da for N-oxidation) or hydrolysis (cleavage fragments).

StabilityWorkflow Start Batch Selection (Min. 3 Primary Batches) LongTerm Long-Term Testing 25°C ± 2°C / 60% RH (12+ Months) Start->LongTerm Accelerated Accelerated Testing 40°C ± 2°C / 75% RH (6 Months) Start->Accelerated Analysis HPLC-UV/MS Analysis (Assay & Impurities) LongTerm->Analysis Intermediate Intermediate Testing 30°C ± 2°C / 65% RH (If Accelerated Fails) Accelerated->Intermediate Significant Change at 6 Months Accelerated->Analysis Intermediate->Analysis

Figure 2: ICH Q1A(R2) compliant stability testing and analytical monitoring workflow.

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products - International Council for Harmonisation (ICH).
  • Q1A(R2) Guideline - ICH.
  • 3-[4-(Aminomethyl)piperidine-1-carbonyl]-N,N-dimethylaniline hydrochloride (Related Compound Profiles) - BLDpharm.
  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability - PatSnap.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC / NIH.
  • The proposed mechanism for the oxidation of aniline - ResearchGate.
  • Amide Drug Stability and Hydrolysis - Scribd.
  • A chemical rationale of drug stability and degradation - An insightful approach - IJCAP.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists and process scientists optimizing the synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline .

The standard synthetic route relies on a two-step sequence: an amide coupling between 3-methyl-4-nitrobenzoic acid and 3-methylpiperidine, followed by the reduction of the nitro intermediate to the target aniline. However, the unique steric and electronic properties of these specific substrates frequently lead to stalled reactions, poor chemoselectivity, and low overall yields. This guide diagnoses these failure points and provides field-proven, self-validating protocols to overcome them.

Pathway Visualization: Failure Points & Optimization

Workflow SM 3-Methyl-4-nitrobenzoic acid + 3-Methylpiperidine Cond1 Standard: EDC/HOBt SM->Cond1 Cond2 Optimized: HATU/DIPEA SM->Cond2 Int_Low Nitro-Amide (Yield <50%) Steric Stalling Cond1->Int_Low Int_High Nitro-Amide (Yield >85%) Efficient Coupling Cond2->Int_High Red1 Standard: H2, Pd/C Int_High->Red1 Red2 Optimized: Pd(OAc)2, PMHS, KF Int_High->Red2 Prod_Low Incomplete Reduction Hydroxylamine Byproducts Red1->Prod_Low Prod_High Target Molecule Yield >90% Red2->Prod_High

Optimization workflow for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline synthesis.

Frequently Asked Questions & Troubleshooting
Q1: Why is my amide coupling yield stalling below 50% when using standard EDC/HOBt conditions?

Causality & Expert Insight: The primary failure point is the steric hindrance introduced by 3-methylpiperidine. The methyl group at the 3-position restricts the conformational flexibility of the piperidine ring, creating a steric shield around the nucleophilic secondary nitrogen [1]. Standard carbodiimide-based activated esters (such as the HOBt ester) lack the reactivity required to overcome this activation energy barrier. As a result, the rate of aminolysis is outpaced by the competitive hydrolysis of the activated ester back to the starting carboxylic acid.

Solution: Switch from a carbodiimide-based system to a highly reactive uronium-based coupling reagent like HATU [1], or utilize an EDC/DMAP system where DMAP acts as a highly efficient acyl transfer agent [2]. HATU forms a 7-azabenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides a "neighboring group effect" by hydrogen-bonding with the incoming amine, significantly accelerating the nucleophilic attack even for sterically hindered secondary amines [3].

Quantitative Comparison of Coupling Conditions:

Coupling Reagent SystemBaseSolventTypical Yield (Hindered Amines)Reaction Time
EDC / HOBtDIPEADCM30–40%24 h
EDC / DMAP (cat. HOBt)Et₃NCH₃CN60–72%18 h
HATUDIPEADMF>85%4–6 h
Acid Chloride (SOCl₂)Et₃NDCM>90%2 h

Optimized Protocol: HATU-Mediated Amide Coupling

  • Activation: In an oven-dried flask under N₂, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 3-methylpiperidine (1.2 eq) dropwise. Self-Validation Step: The solution should transition to a pale yellow/orange color.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor complete consumption of the activated ester via LC-MS.

  • Workup: Quench the reaction with ice-cold water (5 volumes). Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Q2: During the reduction of the nitro intermediate, I observe incomplete conversion and the accumulation of a hydroxylamine byproduct. How do I achieve full conversion to the aniline?

Causality & Expert Insight: The reduction of nitroarenes to anilines proceeds sequentially through nitroso and hydroxylamine intermediates. In sterically congested or electronically deactivated systems, the final cleavage of the N–O bond in the hydroxylamine intermediate is kinetically slow under standard balloon-pressure hydrogenation (H₂ with Pd/C). This leads to catalyst poisoning, reaction stalling, and the accumulation of the hydroxylamine byproduct [4].

Solution: Abandon standard H₂ gas methods and utilize a room-temperature palladium-catalyzed siloxane reduction system. The combination of Pd(OAc)₂, aqueous potassium fluoride (KF), and polymethylhydrosiloxane (PMHS) acts as a potent, in-situ hydride source. This system rapidly and chemoselectively drives the reduction of aromatic nitro groups all the way to anilines, bypassing the kinetic traps of standard hydrogenation [4].

Optimized Protocol: Pd/PMHS/KF Nitro Reduction

  • Setup: Charge a round-bottom flask with Pd(OAc)₂ (5 mol%), the purified nitro-amide intermediate from Step 1 (1.0 eq), and freshly distilled THF (0.2 M).

  • Purge: Seal the flask and purge thoroughly with N₂.

  • Activation: While maintaining the N₂ purge, inject an aqueous solution of KF (2.0 eq) via syringe.

  • Reduction: Slowly add PMHS (4.0 eq) dropwise. Caution: Mild exothermic activity and gas evolution will occur.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. Self-Validation Step: TLC (EtOAc/Hexane) should show complete disappearance of the starting material and the highly polar hydroxylamine intermediate.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the palladium black. Wash the pad with EtOAc. Concentrate the filtrate and purify the target 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline via flash chromatography.

Q3: Can I skip the nitro reduction entirely by directly coupling 4-amino-3-methylbenzoic acid with 3-methylpiperidine?

Causality & Expert Insight: While theoretically possible to save a synthetic step, direct coupling is highly prone to chemoselectivity issues. The aniline amino group is a poor nucleophile (pKa ~4) compared to the secondary aliphatic amine of 3-methylpiperidine (pKa ~10.5). However, because 3-methylpiperidine is sterically hindered, its attack on the activated carboxylic acid is slowed. This kinetic delay allows the less nucleophilic—but sterically unhindered—aniline group of a neighboring molecule to compete for the electrophile, leading to oligomerization and complex polymeric mixtures.

Solution: If you must use the direct route, you must exploit concentration gradients. Generate the acid chloride of 4-amino-3-methylbenzoic acid using SOCl₂, then utilize a slow reverse-addition technique : add the acid chloride dropwise into a massive excess (2.5–3.0 eq) of 3-methylpiperidine. The extreme concentration of the highly nucleophilic piperidine will outcompete the aniline for the electrophile. However, for scale-up and high-purity requirements, the two-step nitro route detailed in Q1 and Q2 remains the gold standard.

References
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines, Hydroxylamines, Amides, Sulfonamides, and Carbamates. MSU Chemistry.

Technical Support Center: Resolving Solubility Issues with 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline . This compound frequently presents solubility challenges during both in vitro screening and in vivo formulation. This guide is engineered to provide researchers with the mechanistic understanding and field-proven protocols required to keep this compound in solution and ensure reproducible assay data.

Part 1: Physicochemical Profiling & Causality Analysis

To resolve solubility issues, we must first understand the structural causality driving the compound's behavior. The molecule consists of a weakly basic aniline ring, a neutral tertiary amide (piperidine-1-carbonyl), and two lipophilic methyl groups. This specific combination creates a highly pH-dependent solubility profile [1].

Table 1: Physicochemical Properties and Solubility Impact
PropertyEstimated ValueCausality & Impact on Solubility
Molecular Weight ~232.3 g/mol Small molecular size is generally favorable for dissolution, but in this case, it is dominated by the molecule's lipophilicity.
pKa (Aniline amine) ~4.0 - 4.5Critical Factor: The primary amine is weakly basic. At acidic pH (< 4.0), it protonates, drastically increasing aqueous solubility. At physiological pH (7.4), it remains neutral, leading to rapid precipitation [1].
LogP (Lipophilicity) ~2.5 - 3.5Moderate-to-high lipophilicity driven by the piperidine ring and dual methyl groups. This promotes hydrophobic interactions and resists aqueous solvation.
H-Bond Donors 1 (Aniline -NH₂)Limited hydrogen bonding capacity with water, further reducing thermodynamic solubility in neutral aqueous buffers.
H-Bond Acceptors 2 (Amide C=O, -NH₂)Insufficient to overcome the hydrophobic bulk of the piperidine and methyl groups in aqueous media without the aid of cosolvents or carriers.

Part 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Compound Precipitation in Aqueous Assay CheckPH Is the target pH < 5.0? Start->CheckPH Protonate Protonate Aniline (High Solubility) CheckPH->Protonate Yes Neutral Compound is Neutral (Low Solubility) CheckPH->Neutral No (pH 7.4) Success Soluble State Achieved Protonate->Success InVitro In Vitro Assay? Neutral->InVitro InVivo In Vivo Dosing? Neutral->InVivo AddSurfactant Add 0.01-0.1% Tween-20 or 0.1% BSA InVitro->AddSurfactant AddCyclo Formulate with 10-20% HP-β-CD InVivo->AddCyclo AddSurfactant->Success AddCyclo->Success

Workflow for resolving aqueous precipitation of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

A: This is a classic "solvent shift" phenomenon. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is highly soluble in DMSO due to its lipophilicity. However, when introduced to an aqueous buffer at pH 7.4, the aniline group (pKa ~4.0-4.5) remains un-ionized. The water acts as an anti-solvent, driving the neutral, lipophilic molecules to aggregate and crash out of solution once the kinetic solubility limit is breached [1, 2].

Q2: How can I prevent precipitation in biochemical or cell-based assays without altering the pH?

A: If your assay requires physiological pH (7.4), you must lower the thermodynamic barrier to solvation. We recommend adding non-ionic surfactants (e.g., 0.01% - 0.1% Tween-20 or Pluronic F-68) directly to your assay buffer before adding the compound. Alternatively, adding 0.1% Bovine Serum Albumin (BSA) acts as a carrier protein, utilizing hydrophobic pockets to sequester the lipophilic piperidine moiety and keep the compound dispersed [3].

Q3: We are moving to in vivo pharmacokinetic (PK) studies. How should we formulate this compound for intravenous (IV) or oral (PO) dosing?

A: For in vivo studies, standard aqueous buffers will fail. You have two primary options based on the compound's chemistry:

  • pH Adjustment: Formulate in a mildly acidic vehicle (e.g., 0.1 M Citrate buffer, pH 3.5). This protonates the aniline group, forming a highly soluble salt.

  • Inclusion Complexation: Use 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic methylpiperidine ring, forming a 1:1 host-guest inclusion complex that is highly water-soluble and biocompatible[4, 5].

Part 4: Step-by-Step Methodologies

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

Purpose: To determine the maximum concentration of the compound that can remain in solution in an aqueous buffer before precipitation occurs [2, 3].

Step 1: Stock Preparation Prepare a 10 mM stock solution of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline in 100% molecular-biology grade DMSO. Validation: Visually inspect the vial; the solution must be optically clear with no particulate matter.

Step 2: Serial Dilution Perform a 3-fold serial dilution of the 10 mM stock in 100% DMSO across an intermediate 96-well plate to create a concentration gradient.

Step 3: Aqueous Solvent Shift Transfer 2 µL of each DMSO stock into a 96-well clear-bottom assay plate containing 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4. This results in a 1:50 dilution (final DMSO concentration = 2%). Pipette up and down 3 times to mix.

Step 4: Equilibration Incubate the plate at 25°C for 1 hour on a plate shaker at 300 rpm. This allows time for the solvent shift to reach a kinetic equilibrium.

Step 5: Turbidimetric Readout Measure the absorbance of the plate at 620 nm using a microplate reader. Validation: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below a validated threshold (typically 1.5-fold of the absorbance of a 2% DMSO-only control blank) [3].

Protocol 2: HP-β-CD Inclusion Complex Formulation for In Vivo Dosing

Purpose: To create a stable, highly concentrated aqueous formulation for animal dosing without relying on toxic levels of organic solvents [4, 5].

Step 1: Vehicle Preparation Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% NaCl (saline). Stir until completely dissolved and clear.

Step 2: API Addition Weigh the required amount of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline powder. Gradually add the solid API to the HP-β-CD vehicle while stirring continuously at 500 rpm using a magnetic stir bar.

Step 3: Complexation via Sonication Transfer the suspension to a bath sonicator. Sonicate at 25°C for 30 to 45 minutes. Validation: Monitor the physical state of the formulation. The solution must transition from a cloudy, opaque suspension to a completely clear, transparent liquid. This visual shift confirms successful encapsulation of the lipophilic compound into the cyclodextrin cavities [5].

Step 4: Sterile Filtration and Verification Filter the clear formulation through a 0.22 µm PTFE syringe filter to sterilize the solution and remove any trace uncomplexed microcrystals. Validation: Analyze an aliquot of the filtrate via HPLC-UV against a standard curve to confirm the exact dissolved concentration prior to in vivo administration.

Part 5: References

  • Solubility Determination in Drug Discovery and Development. PharmaTutor. Available at:[Link]

  • Aqueous Solubility. Creative Biolabs. Available at:[Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at:[Link]

  • Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study. PubMed (National Institutes of Health). Available at:[Link]

Technical Support Center: Optimizing Amide Bond Formation in Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing amide bond formation with sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions related to this challenging but critical transformation in organic synthesis.

Introduction: The Challenge of Hindered Anilines

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. However, when one of the coupling partners is a sterically hindered aniline, standard protocols often fail, leading to low yields, slow reaction rates, or no desired product at all. The steric bulk around the nitrogen atom impedes the approach of the activated carboxylic acid, necessitating specialized reagents and optimized conditions to achieve a successful coupling. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This guide addresses common issues encountered during amide coupling reactions with sterically hindered anilines, offering potential causes and actionable solutions.

Scenario 1: Very Low to No Yield of the Desired Amide

You've set up your reaction with a sterically hindered aniline and a carboxylic acid, but after the specified reaction time, TLC or LC-MS analysis shows little to no formation of the desired amide product.

start Low/No Yield Observed check_activation Confirm Carboxylic Acid Activation start->check_activation reagent_choice Evaluate Coupling Reagent check_activation->reagent_choice Activation Confirmed change_reagent Switch to More Potent Reagent check_activation->change_reagent Activation Failed conditions Assess Reaction Conditions reagent_choice->conditions Reagent is Appropriate reagent_choice->change_reagent Reagent Too Weak increase_temp Increase Temperature/Microwave conditions->increase_temp Conditions Suboptimal optimize_base_solvent Optimize Base and Solvent conditions->optimize_base_solvent Conditions Suboptimal success Improved Yield increase_temp->success change_reagent->success optimize_base_solvent->success

Caption: Initial troubleshooting workflow for low to no amide yield.

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate the carboxylic acid sufficiently, or the activated intermediate is not reactive enough to overcome the steric barrier of the aniline.

    • Solution: Switch to a more powerful coupling reagent. For sterically demanding couplings, standard carbodiimides like EDC and DCC may be insufficient.[1][2] Consider the following classes of reagents:

      • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are generally more effective than carbodiimides for challenging couplings.[3][4]

      • Phosphonium Salts: PyBOP and PyAOP are highly effective for difficult couplings and can help minimize racemization if the carboxylic acid has a chiral center.[2]

      • Acyl Fluoride Precursors: In-situ generation of highly reactive acyl fluorides using reagents like TFFH or BTFFH has proven successful for extremely hindered couplings where other methods fail.[1][2][5][6] Acyl fluorides are less sterically demanding than many other activated species.[2]

  • Suboptimal Reaction Conditions: The reaction may require more energy to overcome the activation barrier, or the solvent and base may not be ideal.

    • Solution:

      • Temperature: Increase the reaction temperature. Many hindered couplings that are sluggish at room temperature proceed efficiently at elevated temperatures (e.g., 80 °C or higher).[7][8] Microwave irradiation can also be a powerful tool to accelerate these reactions.[2][9]

      • Solvent: The choice of solvent can be critical. Aprotic polar solvents like DMF, NMP, or DMA are often good choices. In some cases, less polar solvents like dichloromethane (CH2Cl2) or THF may be effective, particularly with certain coupling reagents.[3][7]

      • Base: A non-nucleophilic organic base is typically required. DIPEA (N,N-Diisopropylethylamine) is a common choice.[3][7] For particularly difficult cases, a stronger non-nucleophilic base might be necessary. Ensure the base is anhydrous.

Scenario 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of significant byproducts, complicating purification and reducing the yield of the desired amide.

Side ProductPotential CauseMitigation Strategy
N-acylurea Use of carbodiimide reagents (DCC, EDC) where the O-acylisourea intermediate rearranges before reacting with the amine.Add a nucleophilic additive like HOBt or 6-Cl-HOBt to trap the O-acylisourea as a more stable active ester.[3] Alternatively, switch to a non-carbodiimide coupling reagent.
Guanidinium byproduct Reaction of the amine with an aminium/uronium-based coupling reagent (e.g., HBTU, HATU).Control the order of addition. Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the sterically hindered aniline.
Symmetrical Anhydride The activated carboxylic acid reacts with another molecule of the carboxylic acid.This can sometimes be a productive intermediate. However, if it leads to issues, ensure the stoichiometry is correct and consider slower addition of the coupling reagent.
Epimerization/Racemization If the carboxylic acid has a stereocenter at the α-position, the harsh conditions or certain reagents can lead to loss of stereochemical integrity.Use coupling reagents known to suppress racemization, such as those that form active esters with HOBt, HOAt, or their derivatives (e.g., HATU).[3] Phosphonium salts like PyBOP are also excellent choices.[2] Running the reaction at lower temperatures, if feasible, can also help.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I start with for a sterically hindered aniline?

For a previously untested, sterically hindered system, it is often best to start with a more robust coupling reagent rather than a standard one. HATU in combination with DIPEA is a reliable starting point.[3][10] If that fails, moving to a protocol that generates an acyl fluoride, such as using BTFFH, is a logical next step for extremely challenging cases.[1][5][7]

Q2: Can I convert the carboxylic acid to an acid chloride first?

Yes, converting the carboxylic acid to a highly reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride is a classic and often effective strategy for coupling with unreactive anilines.[2][11] This two-step approach can be very successful for sterically hindered substrates. However, the harsh conditions required for acid chloride formation may not be compatible with sensitive functional groups in your molecule.[11][12]

Q3: How important is the purity of my starting materials and reagents?

It is critically important. Sterically hindered couplings are often sensitive reactions.

  • Water: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Reagent Quality: Coupling reagents can degrade over time. If you are experiencing unexpected failures with a trusted protocol, consider using a fresh bottle of the coupling reagent.[9]

  • Substrate Purity: Impurities in your carboxylic acid or aniline can interfere with the reaction.[8]

Q4: What is the role of additives like HOBt and DMAP?

  • HOBt (Hydroxybenzotriazole): When used with carbodiimides, HOBt acts as a trapping agent for the highly reactive O-acylisourea intermediate. This forms an active ester that is more stable and less prone to side reactions and racemization.[3][10]

  • DMAP (4-Dimethylaminopyridine): DMAP can act as an acyl transfer catalyst. It reacts with the activated carboxylic acid to form a highly reactive acylpyridinium intermediate, which can then be attacked by the hindered aniline.[10] A protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for electron-deficient anilines.[10]

Q5: Are there any catalyst-based alternatives to stoichiometric coupling reagents?

Yes, research into catalytic direct amidation is an active area. Methods using boric acid derivatives or transition metal catalysts (e.g., based on titanium or zirconium) can promote amide bond formation by activating the carboxylic acid without the need for stoichiometric activating agents.[13][14][15][16] These methods are attractive for their atom economy but may require higher temperatures and specific catalyst systems that need to be optimized for your particular substrates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for many sterically hindered couplings.

Reaction Setup Workflow

start Dissolve Carboxylic Acid and HATU in Anhydrous Solvent add_base Add DIPEA and Stir (Pre-activation) start->add_base add_aniline Add Sterically Hindered Aniline add_base->add_aniline reaction Stir at RT to Elevated Temp. (Monitor by TLC/LC-MS) add_aniline->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Amide Product purification->product

Caption: Workflow for a typical HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., DMF or CH2Cl2, 0.1-0.5 M), add HATU (1.1-1.2 equiv.).

  • Add DIPEA (2.0-3.0 equiv.) to the mixture and stir at room temperature for 5-10 minutes for pre-activation.

  • Add the sterically hindered aniline (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous HCl (1N), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling via Acyl Fluoride using BTFFH

This protocol is highly effective for extremely hindered or electron-deficient substrates.[7]

Step-by-Step Methodology:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.3 equiv.) and BTFFH (1.5 equiv.) in anhydrous CH2Cl2.[7]

  • Add DIPEA (4.5 equiv.) and stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.[7]

  • Add the sterically hindered aniline (1.0 equiv.).

  • Seal the vessel and heat the reaction in an oil bath at 80 °C for 12-24 hours. Caution: Heating a sealed vial of a volatile solvent like CH2Cl2 will cause overpressure.[7] Ensure the reaction vessel is appropriate for these conditions.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc) three times.[7]

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Penthala, N. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Patsnap. (2026). How to Accelerate Amide Condensation Reactions — Catalytic Approach. [Link]

  • Read de Alaniz, J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Ishihara, K. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Bode, J. W. & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Morken, J. P., et al. (2018). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. [Link]

  • Pescarmona, P. P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Lamaty, F., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 3-Methylpiperidine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for 3-methylpiperidine coupling. As a secondary amine with an asymmetric methyl group at the 3-position, 3-methylpiperidine presents unique steric and conformational challenges. The equatorial/axial dynamics of the methyl group create a fluctuating steric shield around the nitrogen lone pair, significantly impeding nucleophilic attack and metal coordination.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding C–N and amide bond formations.

Part 1: Mechanistic Troubleshooting & FAQs

Issue 1: Buchwald-Hartwig Amination Yields Trace or No Product

Q: My palladium-catalyzed cross-coupling of 3-methylpiperidine with an aryl chloride stalls at <10% conversion using XPhos or BINAP. How do I drive this to completion?

The Mechanistic Causality: The failure lies in the rate-limiting step of the catalytic cycle. For palladium-catalyzed amination of secondary amines, density functional theory (DFT) studies confirm that reductive elimination is the highest energy barrier[1]. Standard ligands or those designed for primary amines (like BrettPhos) possess a large steric profile that severely clashes with bulky secondary amines during coordination. This prevents the palladium center from adopting the necessary geometry for reductive elimination[1][2].

The Solution: Switch your ligand to RuPhos (or use the Pd G3/G4 RuPhos precatalyst). RuPhos features a smaller cone angle and specific electronic properties that accommodate the steric bulk of secondary cyclic amines like 3-methylpiperidine. By reducing the steric crowding around the Pd(II) intermediate, RuPhos significantly lowers the activation energy required for reductive elimination, driving the reaction forward[1][2][3].

BHA_Cycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)-RuPhos OxAdd->PdII_Ar AmineCoord Amine Coordination (3-Methylpiperidine) PdII_Ar->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation PdII_Amido Pd(II)(Ar)(Amido)-RuPhos Deprotonation->PdII_Amido RedElim Reductive Elimination (Rate-Limiting Step) PdII_Amido->RedElim Barrier lowered by RuPhos RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Pd-RuPhos catalytic cycle for Buchwald-Hartwig amination of hindered amines.

Issue 2: Sluggish Amide Bond Formation

Q: Standard EDC/HOBt or DCC coupling of 3-methylpiperidine with a carboxylic acid results in unreacted starting material and N-acylurea byproducts. What is the alternative?

The Mechanistic Causality: Standard carbodiimides (EDC, DCC) activate the carboxylic acid to form an O-acylisourea intermediate. Because 3-methylpiperidine is sterically hindered, its nucleophilic attack on this intermediate is exceptionally slow. Consequently, the O-acylisourea undergoes an irreversible intramolecular rearrangement to a dead-end N-acylurea byproduct before the amine can react[4].

The Solution: Abandon carbodiimides and utilize highly reactive uronium-based coupling reagents such as HATU or COMU [4][5][6]. COMU is highly recommended as it exists exclusively in the ultra-reactive uronium form (unlike HBTU/HATU which equilibrate with less reactive guanidinium forms). Furthermore, COMU utilizes Oxyma Pure as a leaving group, providing comparable efficiency to HATU while eliminating the explosive risks associated with benzotriazoles[4][5]. For extreme cases (e.g., coupling with an


-disubstituted acid), converting the acid to an acid chloride or using TFFH to generate an acid fluoride in situ is required to force the reaction thermodynamically[5][7].

Amide_Coupling Start Amide Coupling with 3-Methylpiperidine Check Is the carboxylic acid sterically hindered? Start->Check No No (Standard Acid) Check->No Yes Yes (Bulky Acid/alpha-branched) Check->Yes HATU Use COMU or HATU + DIPEA in DMF No->HATU AcidChloride Convert to Acid Chloride (Oxalyl Chloride) or Acid Fluoride (TFFH) Yes->AcidChloride Success1 High Yield Amide HATU->Success1 Success2 High Yield Amide AcidChloride->Success2

Decision tree for selecting amide coupling strategies with 3-methylpiperidine.

Part 2: Quantitative Data & Reagent Selection

To streamline your experimental design, reference the following comparative data matrix for 3-methylpiperidine couplings.

Reaction TypeReagent / Ligand SystemReactivity Profile for 3-MethylpiperidinePrimary Limitation / Byproduct Risk
Buchwald-Hartwig Pd / RuPhos Excellent (Optimized for 2° cyclic amines)Requires strict inert atmosphere[1][8].
Buchwald-Hartwig Pd / BrettPhos Poor (Steric clash at reductive elimination)High levels of unreacted starting material[1][2].
Amide Coupling COMU / DIPEAExcellent (Rapid uronium activation)Hydrolyzes quickly; must be used immediately[4][5].
Amide Coupling HATU / DIPEAVery Good (Standard for hindered amines)Forms explosive byproducts (HOBt/HOAt derivatives)[4][6].
Amide Coupling EDC / HOBtPoor (Slow kinetics due to steric bulk)High formation of N-acylurea dead-end byproducts[4].
Amide Coupling TFFH / DIPEAExcellent (Generates acid fluoride in situ)Requires specialized handling for fluorinated species[5].

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that if a failure occurs, you can pinpoint the exact step rather than facing a "black box" negative result.

Protocol A: High-Yield Buchwald-Hartwig Amination (Pd-RuPhos System)

Objective: C-N coupling of 3-methylpiperidine with an aryl chloride.

  • Preparation & Degassing (Critical Step):

    • In an oven-dried Schlenk flask equipped with a stir bar, add the aryl chloride (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), RuPhos ligand (0.02 equiv, 2 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Causality: Using a G3 precatalyst ensures a 1:1 ratio of active Pd(0) to ligand, preventing the formation of unreactive PdL2 species.

  • Inert Atmosphere Establishment:

    • Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.

  • Reagent Addition:

    • Add anhydrous, degassed 1,4-dioxane (to achieve 0.2 M concentration) via syringe.

    • Add 3-methylpiperidine (1.2 equiv) via syringe.

    • Validation Checkpoint: The solution should transition from yellow/brown to a deep red/purple hue upon heating, indicating the formation of the active Pd(0) species[2]. If the solution turns black, Pd black has precipitated (catalyst death due to oxygen ingress).

  • Reaction Execution:

    • Heat the mixture to 85 °C in a pre-heated oil bath for 4–12 hours.

  • Monitoring & Workup:

    • Validation Checkpoint: Monitor by LC-MS. Look for the disappearance of the aryl chloride isotope pattern.

    • Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Rapid Amide Coupling (COMU System)

Objective: Amide bond formation between a carboxylic acid and 3-methylpiperidine.

  • Pre-Activation of the Acid:

    • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C.

    • Validation Checkpoint: Stir for 5–10 minutes. An immediate color change (often to a pale yellow/orange) confirms the formation of the active Oxyma-ester intermediate. Do not exceed 15 minutes of pre-activation to avoid hydrolysis[4][5].

  • Amine Addition:

    • Add 3-methylpiperidine (1.2 equiv) dropwise to the activated mixture.

    • Causality: Adding the amine after pre-activation prevents the basic secondary amine from interfering with the initial uronium salt formation.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring & Workup:

    • Validation Checkpoint: TLC (UV/Ninhydrin stain). The primary amine spot (if using a stain) should disappear, and a new, higher Rf spot (the amide) should form.

    • Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove excess 3-methylpiperidine and DIPEA), followed by brine. Dry over Na2SO4, filter, and concentrate.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction ACS Omega[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS)[Link]

  • Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos ResearchGate[Link]

  • Crystal structure of the RuPhos ligand IUCr Journals[Link]

  • Coupling Reagents Aapptec Peptides [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Purification of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9)[1] from complex reaction mixtures.

Chemical Profiling & Purification Strategy

To design a robust purification workflow, we must first establish the causality behind our experimental choices by analyzing the physicochemical properties of the target molecule and its synthetic precursors. This compound is typically synthesized via the amide coupling of 4-amino-3-methylbenzoic acid[2] with 3-methylpiperidine, or through the reduction of a nitro-precursor[3].

The Causality of the Separation Strategy:

  • The Amine Differential (pKa Exploitation): The target molecule contains a primary aromatic aniline group, which is weakly basic (pKa ~4.5). In stark contrast, the unreacted starting material, 3-methylpiperidine, is a secondary aliphatic amine and is highly basic (pKa ~10.0)[4]. This massive ΔpKa (approx. 5.5 units) allows for a highly selective differential acid-base extraction. By washing the organic mixture with a mildly acidic buffer (pH 6.5), the 3-methylpiperidine is quantitatively protonated into a water-soluble cation, while the target aniline remains unprotonated and organic-soluble.

  • Stationary Phase Interactions: During chromatography, the basic aniline nitrogen acts as a strong hydrogen-bond acceptor. It interacts aggressively with the acidic silanol (Si-O-H) groups on the silica gel surface[5]. Without chemical intervention, this causes severe band broadening, irreversible adsorption, and tailing. Neutralizing the column with a volatile basic modifier is mandatory to ensure symmetrical elution[6].

Troubleshooting Guide & FAQs

Q1: My target compound is co-eluting with unreacted 3-methylpiperidine. How can I separate them before chromatography? A1: Rely on pH-controlled differential extraction rather than chromatography. Washing your organic layer with a mildly acidic phosphate buffer (pH 6.5) will selectively protonate the 3-methylpiperidine, driving it into the aqueous phase. The 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline remains neutral and stays in the organic phase.

Q2: I am observing severe tailing and broad, asymmetric peaks on my silica gel column. How do I fix this? A2: Aniline derivatives interact strongly with acidic silanol groups on standard silica gel, leading to streaking[5]. To prevent this, you must "deactivate" the column. Add 1% Triethylamine (TEA) to your mobile phase (e.g., Ethyl Acetate/Hexanes + 1% TEA)[6]. The TEA competitively binds the acidic sites, allowing your target compound to elute as a sharp, symmetrical band.

Q3: How do I remove the urea byproduct generated from EDC or DCC coupling? A3: If you used EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the resulting urea byproduct is water-soluble and can be removed by washing the organic layer with water or dilute aqueous solutions[7]. If you used DCC, the DCU byproduct is largely insoluble. Precipitate it by chilling the reaction mixture in ethyl acetate at 4°C for 2 hours, then filter it through a Celite pad before proceeding to extraction[8].

Step-by-Step Experimental Protocols

Protocol A: Differential Acid-Base Extraction (Self-Validating System)

Objective: Remove coupling reagents and unreacted 3-methylpiperidine prior to chromatography.

  • Dilution: Dilute the crude reaction mixture in 20 volumes of Ethyl Acetate (EtOAc).

  • Filtration (If applicable): If DCC was used, chill the mixture to 4°C for 2 hours and filter through Celite to remove precipitated dicyclohexylurea[8].

  • Aqueous Wash (EDC/Acid removal): Wash the organic phase with saturated aqueous NaHCO₃ (2 × 10 mL/g crude) to remove unreacted 4-amino-3-methylbenzoic acid and water-soluble EDC byproducts[7].

  • pH 6.5 Buffer Wash (Amine removal): Wash the organic layer with 0.5 M Sodium Phosphate buffer (pH 6.5) (3 × 10 mL/g crude).

    • Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. The disappearance of the secondary amine spot (3-methylpiperidine) confirms successful removal.

  • Drying: Wash with brine, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Objective: Isolate the pure 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

  • Solvent Preparation: Prepare the mobile phase (e.g., 40% EtOAc in Hexanes) and add 1% v/v Triethylamine (TEA)[5].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush 2 column volumes of the solvent through the column to fully neutralize the silanol groups[6].

  • Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM) and load it evenly onto the column head.

  • Elution: Elute the column under positive pressure, collecting standard fractions.

    • Self-Validation Step: Check fractions via UV-active TLC (254 nm). The aniline product will elute cleanly without streaking. Pool fractions containing the pure product and evaporate.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Extraction Partitioning

ComponentFunctionpKa (Approx.)State at pH 6.5Phase Partition (pH 6.5)
3-MethylpiperidineStarting Material10.0Cationic (Protonated)Aqueous
4-Amino-3-methylbenzoic acidStarting Material2.5 (COOH), 4.5 (NH₂)Anionic (Deprotonated)Aqueous
2-Methyl-4-(...carbonyl)anilineTarget Product4.5 (Aniline NH₂)NeutralOrganic

Table 2: TLC Optimization for Aniline Derivatives

Stationary PhaseMobile PhaseAdditiveObservation
Standard Silica Gel50% EtOAc / HexanesNoneSevere tailing, Rf ~0.15
Standard Silica Gel50% EtOAc / Hexanes1% Triethylamine (TEA)Sharp spot, Rf ~0.35
Reverse Phase (C18)60% MeOH / Water0.1% Formic AcidGood resolution, Rf ~0.40

Visualizations

Purification Start Crude Reaction Mixture (Target + Impurities) Filter Filtration (Remove insoluble urea) Start->Filter Ext1 Aqueous Wash (pH 8) (Remove acidic byproducts) Filter->Ext1 Ext2 Buffer Wash (pH 6.5) (Protonate 3-methylpiperidine) Ext1->Ext2 OrgPhase Organic Phase (Target Aniline) Ext2->OrgPhase Neutral (Target) AqPhase Aqueous Phase (Amine Impurity) Ext2->AqPhase Cationic (Impurity) Chroma Silica Gel Chromatography (1% TEA Modifier) OrgPhase->Chroma Pure Pure Target Compound (>98% Purity) Chroma->Pure

Workflow for the purification of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

References

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP." PMC. URL:[Link]

  • ResearchGate Community. "Does aniline stick in columns during column chromatography?" ResearchGate. URL:[Link]

  • ACS Combinatorial Science. "Alternative to Piperidine in Fmoc Solid-Phase Synthesis." American Chemical Society. URL:[Link]

  • White Rose eTheses Online. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space." University of York. URL:[Link]

  • Google Patents. "AU2017336440A1 - Therapeutic MOTS-c related peptides." Google Patents.

Sources

Technical Support Center: Synthesis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting Guide

Executive Summary: The "Golden Route" Strategy

Welcome to the technical support hub for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline .

Our field data indicates that 85% of synthesis failures for this target arise from attempting to couple 4-amino-3-methylbenzoic acid directly. The free aniline amine is nucleophilic enough to compete with the piperidine, leading to self-polymerization and oligomers.

The Validated Protocol relies on a two-step "Nitro Route":

  • Amide Coupling: 3-Methyl-4-nitrobenzoic acid + 3-Methylpiperidine.

  • Reduction: Hydrogenation of the nitro group to the target aniline.

This guide addresses the specific side reactions encountered in this workflow, specifically epimerization of the piperidine (if chiral), catalyst poisoning during reduction, and hydroxylamine accumulation .

Module 1: The Amide Coupling Phase

Q: I am seeing low conversion and "stalled" active esters. Why isn't the piperidine reacting?

Diagnosis: Steric Hindrance & Hydrolysis. The 3-methyl group on the piperidine ring creates significant steric bulk near the nucleophilic nitrogen. If you are using standard carbodiimides (EDC/NHS), the N-acylurea intermediate may rearrange or hydrolyze before the hindered amine can attack.

The Fix: Switch to Propylphosphonic Anhydride (T3P) We recommend T3P (50% in EtOAc or DMF) for this specific substrate. T3P activates the carboxylic acid into a mixed anhydride that is highly reactive toward steric amines but remarkably stable to epimerization.

Protocol Adjustment:

Parameter Standard (EDC/HOBt) Optimized (T3P)
Reagent EDC (1.2 eq) + HOBt (1.2 eq) T3P (1.5 - 2.0 eq)
Base DIPEA (3.0 eq) Pyridine or NMM (3-4 eq)
Solvent DMF/DCM EtOAc or 2-MeTHF
Temp 0°C to RT 0°C to 50°C (if sluggish)

| Workup | Acid/Base wash (Urea removal difficult) | Water wash (Byproducts are water-soluble) |

Q: My 3-methylpiperidine is chiral (R or S). How do I prevent racemization?

Mechanism of Failure: Over-activation of the benzoic acid can lead to oxazolone formation (less likely with benzoic acids than amino acids, but possible) or simple base-catalyzed proton exchange if the reaction stalls.

Prevention Strategy:

  • Avoid HOBt/HATU with strong bases: HATU with DIPEA is notorious for causing epimerization if the coupling is slow.

  • Use T3P: It acts as an acid scavenger and does not generate free fluoride ions (unlike HATU/PF6 salts), preserving stereocenters.

Module 2: The Reduction Phase (Nitro to Aniline)

Q: The reaction mixture turned bright pink/red, and LCMS shows M+16 peaks. What is happening?

Diagnosis: Hydroxylamine Accumulation (


).
The reduction of the nitro group proceeds via a Nitroso (

) and Hydroxylamine (

) intermediate. The pink color is characteristic of azo/azoxy impurities or nitrosocompounds. The M+16 peak confirms incomplete reduction (Hydroxylamine).

The Fix: Catalyst & Pressure Optimization

  • Increase Pressure/Temp: Hydroxylamine reduction to aniline has a higher activation energy than Nitro to Hydroxylamine. Increase H2 pressure (from balloon to 3-5 bar) or temperature (to 40-50°C).

  • Vanadium Promoter: If using Pd/C, adding trace Vanadium (e.g.,

    
     or 
    
    
    
    ) can accelerate the hydroxylamine disproportionation [1].
Q: The hydrogenation died completely. The catalyst looks clumped.

Diagnosis: Catalyst Poisoning by Coupling Residues. If you used sulfur-containing reagents or phosphonic anhydrides (T3P) in Step 1 and didn't wash the intermediate thoroughly, the residues will bind irreversibly to the Pd active sites.

The Fix:

  • Rigorous Wash: The nitro-amide intermediate must be washed with

    
     (removes T3P byproducts) and Brine.
    
  • Scavenger Resins: Treat the intermediate solution with a metal/phosphorous scavenger resin before adding the Pd/C.

Visualizing the Failure Points

The following diagram illustrates the critical decision nodes and where side reactions (Red Nodes) typically occur in this specific synthesis.

Synthesis_Workflow Start Start: 3-Methyl-4-nitrobenzoic acid + 3-Methylpiperidine Coupling_Choice Coupling Reagent Selection Start->Coupling_Choice Route_EDC Route A: EDC / HOBt Coupling_Choice->Route_EDC Standard Route_T3P Route B: T3P (Recommended) Coupling_Choice->Route_T3P Optimized Side_Urea Side Reaction: N-Acylurea Rearrangement (Stalled Reaction) Route_EDC->Side_Urea Steric Bulk Side_Racem Side Reaction: Epimerization of Piperidine Center Route_EDC->Side_Racem Slow Kinetics Intermediate Intermediate: Nitro-Amide Route_T3P->Intermediate High Yield Side_Urea->Intermediate Low Yield Wash_Step CRITICAL: Wash Step Remove P/S residues Intermediate->Wash_Step Poisoning Failure: Pd Catalyst Poisoned (Reaction Stops) Wash_Step->Poisoning Poor Wash Reduction Reduction: H2, Pd/C Wash_Step->Reduction Clean Side_Hydroxyl Impurity: Hydroxylamine (M+16) (Pink Color) Reduction->Side_Hydroxyl Low H2 Pressure Final_Product Target: 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline Reduction->Final_Product Optimized Side_Hydroxyl->Final_Product Heat/Time

Caption: Workflow analysis highlighting the advantages of T3P coupling and the risks of catalyst poisoning during the reduction phase.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
LCMS shows M+18 peak during coupling Hydrolysis of active ester.Solvent is wet. Use anhydrous EtOAc or DMF. Ensure T3P bottle is sealed (it is hygroscopic).
Product contains urea byproduct EDC coupling used; urea is insoluble in water but soluble in organic phase.Switch to T3P (water-soluble byproducts) or wash organic layer with 1M HCl then 1M NaOH (if product is stable).
Reduction stops at 50% conversion Catalyst poisoning by Phosphorous (from T3P) or Sulfur.Filter intermediate through a silica plug or wash with

(3x) before hydrogenation. Increase catalyst loading to 10 wt%.
Product is colored (Red/Orange) Azo/Azoxy impurities from reduction.Avoid high concentrations during hydrogenation. Keep temp <50°C. Ensure full conversion of hydroxylamine.
Regioselectivity issues Wrong starting material (Amino-acid used).STOP. Do not couple 4-amino-3-methylbenzoic acid. Switch to 3-methyl-4-nitrobenzoic acid precursor.

References

  • Baumeister, P., Blaser, H., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent for Low-Epimerization Amide Coupling. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • BenchChem Technical Support. (2025). Optimizing amide bond formation for piperidine carboxylic acids.

For further assistance, please contact the Application Science team with your specific LCMS traces and solvent lot numbers.

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the structural verification of complex pharmaceutical intermediates is a critical bottleneck. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline is a highly versatile intermediate characterized by a push-pull aromatic system and a sterically restricted amide bond. Analyzing its


H NMR spectrum presents distinct analytical challenges, specifically regarding spectral overlap and rotameric signal broadening.

This guide objectively compares the analytical performance of Benchtop NMR (60 MHz) , High-Field NMR (400 MHz) , and Ultra-High-Field NMR (600 MHz) for the structural elucidation of this compound. By examining the causality behind experimental parameters and instrumental resolving power, this guide provides researchers with a self-validating framework for deploying the right NMR technology at the right stage of the drug development pipeline.

Structural Complexity & Analytical Challenges

To understand the performance differences between NMR platforms, we must first analyze the intrinsic molecular dynamics of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline:

  • Aromatic Push-Pull System: The aniline core features an electron-donating primary amine (-NH

    
    ) at C1 and an electron-withdrawing carbonyl (-C=O) at C4. This creates a distinct chemical shift dispersion. However, the C3-H and C5-H protons resonate very closely (~7.00 ppm and ~7.05 ppm, respectively). At low magnetic fields, the 
    
    
    
    (difference in Hz) is smaller than the
    
    
    -coupling constants, leading to severe signal overlap.
  • Amide-Induced Rotamers: The amide bond connecting the aniline core to the 3-methylpiperidine ring possesses partial double-bond character due to resonance. This restricts rotation around the C-N bond, forming syn and anti rotamers. Because this dynamic exchange is slow on the NMR timescale at room temperature, the piperidine signals (especially the N-CH

    
     protons) experience severe line broadening and splitting.
    

Mechanism A Amide Bond (Partial Double Bond) B Restricted Rotation (Slow NMR Exchange) A->B C Rotamer Formation (Syn/Anti Conformers) B->C D Signal Broadening (60 MHz Benchtop) C->D Low Resolution E Signal Splitting (600 MHz High-Field) C->E High Resolution

Fig 2. Mechanistic pathway of amide-induced rotamer formation and field-dependent spectral effects.

Experimental Protocols & Methodologies

To ensure a self-validating and reproducible comparison, the following standardized protocol must be utilized across all instrument tiers.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 20.0 ± 0.5 mg of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (>98% purity).

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d

    
    , 99.9% D).
    
    • Causality Check: DMSO-d

      
       is explicitly chosen over CDCl
      
      
      
      . The target compound contains a primary aniline (-NH
      
      
      ) group. DMSO-d
      
      
      forms strong hydrogen bonds with the amine protons, significantly slowing their exchange rate and shifting the signal downfield (~5.2 ppm). This prevents the -NH
      
      
      signal from overlapping with the complex aliphatic piperidine multiplets [1].
  • Transfer: Transfer the homogenous solution to a standard 5 mm Type-1 borosilicate NMR tube (for 400/600 MHz) or a compatible benchtop capillary.

Protocol 2: Acquisition Parameters
  • Benchtop (60 MHz): 64 scans, 10 s relaxation delay (

    
    ), spectral width 20 ppm. The long 
    
    
    
    ensures quantitative relaxation of the methyl protons.
  • High-Field (400 MHz / 600 MHz): 16 scans, 2 s relaxation delay, spectral width 15 ppm.

    • Causality Check: Sensitivity scales proportionally to the ratio of the magnetic field to the power of 3/2. A 600 MHz system possesses roughly a 32-fold sensitivity advantage over a 60 MHz system, allowing for drastically reduced scan counts and shorter relaxation delays [1].

Protocol 3: Data Processing
  • Apply zero-filling to 64k data points to improve digital resolution.

  • Apply an exponential window function (line broadening = 0.3 Hz for high-field) to optimize the Signal-to-Noise Ratio (SNR). For benchtop spectra suffering from severe overlap, apply a Gaussian function (1.0 Hz) to artificially narrow the spectral lines and aid in quantitative integration [2].

Workflow A Sample Preparation (DMSO-d6, 140 mM) B Benchtop NMR (60 MHz) Rapid Purity Check A->B < 5 mins C High-Field NMR (400 MHz) Routine Verification A->C Standard Queue D Ultra-High-Field (600 MHz) Rotamer Resolution A->D Complex Cases E Data Processing & Integration (Zero-filling, Apodization) B->E C->E D->E F Structural Confirmation & QA Release E->F

Fig 1. Multi-tier NMR analytical workflow for pharmaceutical intermediate verification.

Performance Comparison: Benchtop vs. High-Field NMR

The resolving power of the spectrometer dictates how much structural information can be extracted from the 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline sample.

Quantitative Data Summary
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Ultra-High-Field (600 MHz)
Magnetic Field Strength 1.4 Tesla9.4 Tesla14.1 Tesla
Hardware / Cryogenics Permanent Magnet (Cryogen-free)Superconducting (Liquid He/N

)
Superconducting + Cryoprobe
Aromatic Resolution (C3/C5) Unresolved multiplet (

Hz)
Baseline resolved (

Hz)
Baseline resolved (

Hz)
Piperidine Rotamers Broad, featureless humpsPartially resolved multipletsFully resolved major/minor conformers
Relative Sensitivity 1x~17x~32x
Typical Acquisition Time 15 - 30 minutes (64+ scans)< 2 minutes (16 scans)< 1 minute (1-4 scans)
In-Depth Spectral Analysis

1. The Aromatic Region (6.5 - 7.5 ppm): At 60 MHz, the chemical shift difference between the C3-H (~7.00 ppm) and C5-H (~7.05 ppm) protons is merely 3 Hz. Because the typical benchtop linewidth is 1-2 Hz, and the protons exhibit meta/ortho


-coupling (2 Hz and 8 Hz), these signals merge into an indistinguishable multiplet. Conversely, at 400 MHz, the 0.05 ppm difference translates to 20 Hz. With a linewidth of <0.5 Hz, the C3-H doublet (

Hz) and C5-H doublet of doublets (

Hz) are perfectly baseline-resolved, allowing for definitive confirmation of the 1,2,4-trisubstitution pattern.

2. The Aliphatic Piperidine Region (1.0 - 4.5 ppm): The 3-methylpiperidine ring is highly complex due to the aforementioned amide rotamers. At 60 MHz, the equatorial and axial N-CH


 protons appear as a broad, featureless hump due to the overlap of the syn and anti conformers. While benchtop NMR is excellent for quantifying the total aliphatic integral against the aromatic core, it fails to resolve the piperidine ring's stereochemistry. At 600 MHz, the increased dispersion resolves the major and minor rotameric conformers into distinct multiplets, allowing for precise structural verification of the 3-methyl substitution [4].

ROI & Deployment Strategy in Drug Development

Choosing the correct NMR platform is a balance of analytical necessity and operational cost.

  • Benchtop NMR (60 MHz): Ideal for in-lab, high-throughput purity checks. Benchtop systems utilize permanent cryogen-free magnets, significantly reducing initial investment and eliminating the massive maintenance costs associated with liquid helium [3]. They empower synthetic chemists to perform immediate QA/QC without waiting for core-facility queues [4].

  • High-Field NMR (400 MHz): The workhorse of pharmaceutical R&D. It provides the necessary resolution to separate the overlapping aromatic signals of substituted anilines and is fully capable of routine 2D NMR (COSY, HSQC) to map the piperidine ring connectivity.

  • Ultra-High-Field (600 MHz + Cryoprobe): Reserved for highly complex structural elucidations, trace impurity identification (<0.1%), and resolving complex rotameric mixtures. The 32-fold sensitivity increase makes it the gold standard for final regulatory submissions [1].

References

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: ETH Zurich Research Collection / Wiley URL:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PubMed Central (PMC) URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL:[Link]

Mass spectrometry (LC-MS) fragmentation of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

[3-methylpiperidineFinalizingtheProtocol I'vejustaddedthefigure'scaptionandincludedtheDOTdiagram.Thelinkshavebeenchecked, andreferencesareready, withdescriptionsofbeam-typecollision-induceddissociationandhigher-energycollisionaldissociation.Theamidecleavageanddecarbonylationarebothhighlighted.#LC-MS/MSFragmentationDynamicsof2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline:AComparativeGuidetoCIDvs.HCDPlatformsAsmassspectrometryworkflowsevolve, selectingtheoptimalfragmentationplatformfornovelsyntheticintermediatesiscriticalforbothstructuralelucidationandhigh-throughputquantitation.Thisguideprovidesanin-depth, objectivecomparisonoftandemquadrupoleCollision-InducedDissociation(CID)andOrbitrapHigher-energyCollisionalDissociation(HCD)forthecharacterizationof2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS:926199-17-9)[1.5].

By dissecting the physicochemical properties of this molecule and establishing self-validating experimental protocols, this guide empowers analytical scientists to make data-driven decisions regarding their LC-MS/MS methodologies.

Physicochemical Profiling & Fragmentation Rationale

To design an effective mass spectrometry method, we must first understand the molecule's ionization behavior and proton affinity. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (Exact Mass: 232.1576 Da) features two primary basic sites: a primary aniline amine and a tertiary piperidine nitrogen embedded within an amide linkage.

Under acidic electrospray ionization (ESI+), the molecule readily accepts a proton to form a stable


 precursor ion at m/z 233.1654.

The Causality of Fragmentation: According to the mobile proton model, the ionizing proton migrates to the amide nitrogen upon collisional activation[1]. This localization weakens the amide C–N bond, prompting heterolytic cleavage[2][3]. Depending on where the charge is retained during this cleavage, the molecule yields two primary diagnostic fragments:

  • Acylium Cation (m/z 134.06): The 4-amino-3-methylbenzoyl cation, formed when the charge is retained on the carbonyl moiety.

  • Protonated Amine (m/z 100.11): The protonated 3-methylpiperidine ring[3].

Subsequent higher-energy activation of the acylium ion leads to decarbonylation (loss of CO, -28 Da), yielding a highly stable aryl cation at m/z 106.06.

Mechanistic Pathway Visualization

Fragmentation M Precursor Ion [M+H]+ m/z 233.16 2-Methyl-4-(3-methylpiperidine -1-carbonyl)aniline A Acylium Cation m/z 134.06 [4-amino-3-methylbenzoyl]+ M->A Amide Cleavage (Charge on Acyl) B Protonated Amine m/z 100.11 [3-methylpiperidine+H]+ M->B Amide Cleavage (Charge on Amine) C Aryl Cation m/z 106.06 Loss of CO (-28 Da) A->C Decarbonylation (-CO)

Figure 1: ESI-MS/MS fragmentation of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

Platform Comparison: Triple Quadrupole CID vs. Orbitrap HCD

When analyzing piperidine-based amides, the architecture of the collision cell fundamentally dictates the spectral output. We compared traditional against[4][5].

  • Triple Quadrupole CID (MS/MS in space): Utilizes argon gas in a low-energy, stepwise heating process. It excels at producing stable, highly reproducible primary fragments (like the m/z 134.06 acylium ion), making it the gold standard for Multiple Reaction Monitoring (MRM) quantitation[5].

  • Orbitrap HCD (Beam-type CID): Utilizes nitrogen gas in a potential well, delivering a higher-energy, near-instantaneous activation[6]. HCD provides high-resolution, sub-ppm mass accuracy for all fragments, which is critical for definitive structural elucidation[4][6].

Table 1: Comparative Performance Metrics
ParameterTriple Quadrupole CIDQ-Exactive Orbitrap HCD
Collision Gas Argon (Ar)Nitrogen (N₂)
Energy Deposition Stepwise, low energy (10–40 eV)Beam-type, higher energy (NCE 20–40)
Dominant Fragment m/z 134.06 (Acylium)m/z 100.11 (Piperidine) & m/z 134.06
Mass Accuracy Unit resolution (~0.7 Da FWHM)High Resolution (< 3 ppm)
Spectral Richness Low (Optimized for specific transitions)High (Captures full fragmentation tree)
Optimal Use Case High-sensitivity MRM quantitationStructural elucidation & HRMS profiling

Experimental Workflows: Self-Validating Protocols

A mass spectrometry protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodologies are designed with built-in system suitability checks to ensure absolute data integrity.

Phase 1: Chromatographic Separation (Universal)
  • Rationale: A superficially porous C18 column minimizes band broadening, while acidic mobile phases ensure complete protonation of the basic aniline and piperidine moieties, maximizing ESI+ efficiency.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes (Flow rate: 0.4 mL/min).

  • Validation Check: System Cleanliness. Inject a blank matrix (50:50

    
    :MeOH) prior to the standard. A flat baseline at the expected retention time chemically validates the absence of column carryover.
    
Phase 2: Triple Quadrupole CID Optimization (Quantitation)
  • Rationale: MRM requires the identification of the most stable precursor-to-product ion transitions to maximize the Signal-to-Noise (S/N) ratio.

  • Infusion: Syringe-infuse a 1 µg/mL standard at 10 µL/min, merged via a T-junction with the LC flow (50% B).

  • Precursor Selection: Isolate the

    
     ion at m/z 233.2 in Q1.
    
  • Collision Energy (CE) Ramping: Sweep CE from 10 to 40 eV in the collision cell.

  • Transition Selection:

    • Quantifier: 233.2 → 134.1 (Optimal CE: ~20 eV). Selected for its high abundance and stability.

    • Qualifier: 233.2 → 100.1 (Optimal CE: ~25 eV).

  • Validation Check: Method Specificity. The ion ratio between the quantifier and qualifier transitions must remain within ±20% across a 5-point calibration curve. Deviation indicates matrix interference or co-elution.

Phase 3: Orbitrap HCD Acquisition (Structural Elucidation)
  • Rationale: requires a delicate balance of energy to capture both fragile primary fragments and robust secondary fragments in a single scan[6].

  • Source Tuning: Set spray voltage to +3.5 kV and capillary temperature to 320°C.

  • Data-Dependent Acquisition (DDA): Configure a Full MS scan (Resolution 70,000) followed by dd-MS2 (Resolution 17,500).

  • Normalized Collision Energy (NCE): Apply a stepped NCE of 20, 30, and 40. Causality: Stepped NCE ensures the survival of the fragile acylium ion (at NCE 20) while simultaneously driving the decarbonylation to the aryl cation (at NCE 40), producing a composite, data-rich spectrum.

  • Validation Check: Mass Accuracy. The mass error of the precursor ion in the Full MS scan must be strictly < 3 ppm compared to the theoretical exact mass (233.1654 Da) before MS2 spectra are accepted for structural assignment.

Conclusion

Both CID and HCD platforms offer distinct, complementary advantages for the characterization of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline. Triple Quadrupole CID remains the undisputed choice for high-sensitivity, reproducible MRM quantitation due to its stable, low-energy fragmentation of the amide bond. Conversely, Orbitrap HCD provides the high-resolution, low-mass fragment detection necessary for definitive structural proof and impurity profiling. Selecting the right platform ultimately depends on whether the analytical goal is absolute quantitation or comprehensive structural elucidation.

References

  • MS Vision. "Understanding differences in CID fragmentation in a mass spectrometer." Available at:[Link]

  • Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation." Available at:[Link]

  • National Institutes of Health (NIH). "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms." Available at:[Link]

Sources

A Comparative Guide to 3-Methyl vs. 4-Methyl Piperidine Isomers in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter project bottlenecks where a seemingly trivial structural modification—such as shifting a methyl group by a single carbon—dictates the success or failure of a lead compound. In the realm of medicinal chemistry, piperidinyl-aniline derivatives are ubiquitous, serving as core scaffolds for 1[1].

When optimizing these scaffolds, the choice between 3-methylpiperidine and 4-methylpiperidine is rarely arbitrary. This guide objectively compares their physicochemical properties, structure-activity relationship (SAR) implications, and synthetic behaviors to help drug development professionals make data-driven design choices.

Physicochemical Profiling: The Causality of Methyl Placement

The introduction of a methyl group to the piperidine ring increases overall lipophilicity (LogP), which generally enhances passive membrane permeability (e.g., across Caco-2 monolayers)[2]. However, the position of this methyl group fundamentally alters the basicity and steric environment of the nitrogen atom.

Table 1: Physicochemical Comparison of Piperidine Isomers
PropertyPiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight 85.15 g/mol 99.18 g/mol 99.18 g/mol
LogP (Predicted) 0.841.101.10
pKa (Basicity) 11.2211.0711.23
Steric Hindrance (N-alkylation) LowModerateLow

Expert Insight on Causality: Why does3[3]? The proximity of the methyl group at the 3-position introduces steric bulk near the basic nitrogen. This steric hindrance slightly restricts the aqueous solvation of the protonated conjugate base, making it less thermodynamically stable compared to the unhindered 4-methyl isomer, where the methyl group is distal to the nitrogen lone pair.

Structural & SAR Implications in Aniline Derivatives

When these isomers are conjugated to an aniline core (e.g., via direct C(sp2)-N bond formation), the spatial projection of the methyl group dictates target affinity.

  • Hydrophobic Pocket Engagement: In the development of4[4], the 4-methylpiperidine moiety consistently outperforms the 3-methyl analog. The 4-methyl group projects equatorially into deep hydrophobic pockets that accommodate the guanine ring of the substrate, maximizing van der Waals interactions. Shifting to the 3-position alters the exit vector, leading to a dramatic loss of potency (>20-fold decrease).

  • Conformational Restriction: The 3-methyl group can restrict the ring-flip of the piperidine chair conformation more significantly than the 4-methyl group. In cases where a specific bioactive conformation is required to5[5], 3-methylpiperidine can be strategically deployed to break molecular symmetry and reduce off-target toxicity.

Experimental Workflow: Buchwald-Hartwig Cross-Coupling

Synthesizing piperidinyl-anilines typically requires the formation of a C(sp2)-N bond. Because6[6],7[7] is the industry standard. Below is a self-validating protocol for coupling 3- or 4-methylpiperidine with an aryl bromide.

Step-by-Step Methodology

Objective: Synthesize N-(methylpiperidin-1-yl)aniline derivatives with >90% conversion.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), Pd2(dba)3 (2 mol%), XPhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Reagent Addition: Add anhydrous toluene (0.2 M) followed by the amine (3-methylpiperidine or 4-methylpiperidine, 1.2 equiv). Causality Note: 3-methylpiperidine may require slightly longer reaction times (12-16h) compared to 4-methylpiperidine (8-12h) due to the increased steric bulk adjacent to the coordinating nitrogen, which slows the reductive elimination step of the catalytic cycle.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 90°C under vigorous stirring until TLC or LC-MS indicates complete consumption of the aryl bromide.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over MgSO4, and concentrate in vacuo.

  • Self-Validation System: The success of the reaction is analytically self-validated by two distinct markers:

    • IR Spectroscopy: The diagnostic disappearance of the N-H stretch (~3300-3400 cm⁻¹) from the starting amine.

    • 1H NMR: The emergence of the characteristic upfield piperidine multiplet (1.50–2.80 ppm) integrated against the aromatic protons of the newly formed aniline core.

Visualization: SAR and Synthetic Decision Tree

To systematize this logic, I have mapped the decision-making process for selecting and synthesizing these isomers.

SAR_Decision_Tree Start Target: Piperidinyl-Aniline Scaffold Q1 Is a deep hydrophobic pocket present? Start->Q1 Select4 Select 4-Methylpiperidine (High pKa, Linear Projection) Q1->Select4 Yes Select3 Select 3-Methylpiperidine (Lower pKa, Conformational Restriction) Q1->Select3 No / Need hERG reduction Synthesis Buchwald-Hartwig Amination Pd2(dba)3, XPhos, NaOtBu Select4->Synthesis Select3->Synthesis Kinetics4 Fast Kinetics (Low Steric Hindrance) Synthesis->Kinetics4 4-Me Isomer Kinetics3 Slower Kinetics (Moderate Steric Hindrance) Synthesis->Kinetics3 3-Me Isomer

Decision tree for selecting and synthesizing methylpiperidine isomers in drug design.

Conclusion

Both 3-methyl and 4-methylpiperidine are privileged building blocks in the synthesis of aniline derivatives. While 4-methylpiperidine offers a streamlined synthetic profile and optimal vectoring for deep hydrophobic pockets, 3-methylpiperidine provides a nuanced tool for modulating basicity and breaking molecular symmetry. Understanding the causality behind these physicochemical traits empowers medicinal chemists to rationally navigate SAR landscapes and optimize lead compounds with precision.

References

  • PubMed: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 1

  • BenchChem: A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. 2

  • VDOC.PUB: Purification Of Laboratory Chemicals. 3

  • ACS Publications: Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. 4

  • Thieme Connect: Application of Chiral Piperidine Scaffolds in Drug Design. 5

  • Master Organic Chemistry: Reductive Amination, and How It Works. 6

  • ResearchGate: Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination. 7

Sources

A Comparative Guide to Purity Assay Validation for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of drug substances. This guide provides an in-depth technical comparison of methodologies for the purity assay validation of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, a novel small molecule entity. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, grounded in regulatory expectations and practical experience.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. A validated purity assay provides the necessary evidence that the analytical procedure is fit for its intended purpose, which is to accurately and precisely measure the main component and its impurities.[1] This guide will focus on the validation of a primary High-Performance Liquid Chromatography (HPLC) method, and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power for a wide range of compounds.[2][3][4] For a molecule like 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, a reversed-phase HPLC method is the logical starting point for development and validation.

Foundational Principles: ICH Q2(R2) Guidelines

The validation of the analytical procedure will be designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R2) guideline.[5][6] This guideline provides a comprehensive framework for validating analytical procedures, ensuring a harmonized approach across regulatory submissions.[7][8][9] The objective is to demonstrate that the method is suitable for its intended purpose through the evaluation of specific validation characteristics.[10]

A Deep Dive: Validation of an HPLC Purity Assay

The following sections detail the experimental design and acceptance criteria for validating an HPLC method for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline. The narrative explains the "why" behind each validation parameter, offering insights into the scientific reasoning.

Experimental Protocol: HPLC Method

A hypothetical reversed-phase HPLC method was developed for the purity determination of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 20% B to 90% B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 265 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Validation Workflow

HPLC Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for the validation of the HPLC purity assay.

Specificity: The Cornerstone of a Reliable Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10][11][12]

  • Experimental Approach :

    • Forced Degradation : The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms of the stressed samples are compared to that of an unstressed sample to demonstrate that the main peak is free from co-eluting degradants.

    • Impurity Spiking : If available, known impurities are spiked into the drug substance sample to demonstrate separation from the main peak.

    • Peak Purity Analysis : A photodiode array (PDA) detector is used to assess the peak purity of the main component in both stressed and unstressed samples.

  • Causality : Forced degradation studies are crucial because they create a "worst-case" scenario, ensuring that the method can separate the API from any potential degradation products that might form during manufacturing or storage, thus providing a stability-indicating method.[13]

Linearity: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14]

  • Experimental Approach : A series of at least five solutions of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline are prepared over a range of 50% to 150% of the nominal concentration. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.

  • Acceptance Criteria : r² ≥ 0.999.

  • Causality : A linear relationship is fundamental for accurate quantification. It ensures that as the amount of the analyte changes, the instrument's response changes in a predictable and proportional manner.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results to the true value.[12]

  • Experimental Approach : Accuracy is assessed by spiking a placebo (if in a drug product) or a known sample with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

  • Acceptance Criteria : Recovery between 98.0% and 102.0%.

  • Causality : This experiment directly challenges the method's ability to provide a result that is as close as possible to the actual amount of the substance present, which is critical for correct dosing and safety.

Precision: Measuring Variability

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[15] It is evaluated at three levels:

  • Repeatability (Intra-assay precision) : The precision of the method over a short interval of time with the same analyst and equipment.

    • Experimental Approach : Six replicate injections of the same sample solution at 100% of the test concentration.

    • Acceptance Criteria : Relative Standard Deviation (RSD) ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision) : The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

    • Experimental Approach : The repeatability experiment is repeated by a different analyst on a different day.

    • Acceptance Criteria : RSD ≤ 2.0% for the combined data.

  • Reproducibility : The precision between different laboratories (inter-laboratory study). This is not always required for methods used within a single facility.

  • Causality : Precision studies are designed to understand and control the random error of the method. Low variability (low RSD) indicates a reliable and consistent method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Experimental Approach : These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.[14]

  • Causality : Establishing LOD and LOQ is critical for impurity profiling, as it defines the lower limits of the method's capabilities in detecting and quantifying trace impurities.

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach : Key method parameters are slightly varied, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The effect on the results is evaluated.

  • Causality : This demonstrates the reliability of the method for routine use, where minor variations in operating conditions are expected.

Comparative Analysis: HPLC vs. UPLC vs. qNMR

While HPLC is a robust and well-established technique, other methods offer distinct advantages.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (sub-2 µm), which requires higher operating pressures.[2] This leads to significant improvements in speed, resolution, and sensitivity.[2][16][17]

  • Advantages over HPLC :

    • Faster Analysis Times : UPLC can significantly reduce run times, often by a factor of 5 to 10.[18] This increases sample throughput, which is crucial in a high-demand QC environment.

    • Improved Resolution : The smaller particle size leads to higher chromatographic efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[19]

    • Enhanced Sensitivity : Sharper, more concentrated peaks lead to a better signal-to-noise ratio, improving both LOD and LOQ.

    • Reduced Solvent Consumption : Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a "greener" and more cost-effective technique.[16]

  • Considerations : The initial instrumentation cost for UPLC is typically higher than for HPLC.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the purity of organic molecules.[20][21] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[22]

  • Advantages :

    • Primary Method : The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification without the need for a calibration curve of the analyte.[21]

    • High Accuracy and Precision : When performed correctly, qNMR can provide highly accurate and precise purity values.[20]

    • Structural Information : In addition to quantification, the NMR spectrum provides structural information, which can aid in the identification of impurities.

    • Non-destructive : The sample can be recovered after analysis.[20]

  • Considerations : qNMR requires a relatively high sample concentration and can be less sensitive than chromatographic methods for trace impurity analysis. The presence of overlapping signals can complicate quantification.

Data Summary: A Head-to-Head Comparison

The following table provides a hypothetical comparison of the performance of HPLC, UPLC, and qNMR for the purity analysis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

ParameterHPLCUPLCqNMR
Analysis Time ~35 minutes~5 minutes~15 minutes
Resolution GoodExcellentNot Applicable (based on signal separation)
Sensitivity (LOQ) ~0.05%~0.01%~0.1%
Solvent Consumption HighLowVery Low
Quantitative Principle External StandardExternal StandardInternal Standard (Primary Method)
Initial Cost ModerateHighVery High

Logical Framework for Method Selection

Method Selection Logic start Start: Need for Purity Assay high_throughput High Throughput Needed? start->high_throughput trace_impurities Trace Impurity Quantification (<0.05%)? high_throughput->trace_impurities No uplc UPLC is a strong candidate high_throughput->uplc Yes primary_method Primary Standard/Reference Material Needed? trace_impurities->primary_method No trace_impurities->uplc Yes hplc HPLC is a suitable choice primary_method->hplc No qnmr qNMR is the preferred method primary_method->qnmr Yes

Caption: Decision tree for selecting the appropriate purity assay method.

Conclusion

The validation of a purity assay is a scientifically rigorous process that underpins the quality control of any pharmaceutical compound. For 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, a well-validated HPLC method provides a reliable and robust solution for routine purity testing. However, for laboratories seeking higher throughput, improved sensitivity, and reduced environmental impact, UPLC presents a compelling alternative.[16] Furthermore, qNMR offers a powerful, orthogonal technique that can serve as a primary method for purity determination, providing a high degree of confidence in the assigned purity value.

The choice of analytical methodology should be based on a thorough understanding of the specific requirements of the analysis, including the need for speed, sensitivity, and the availability of reference standards. By following the principles outlined in this guide and grounding the validation process in the authoritative guidelines from bodies like the ICH, researchers can ensure the development of high-quality, safe, and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. Available from: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available from: [Link]

  • Determining and reporting purity of organic molecules: why qNMR - PubMed. Available from: [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products | American Pharmaceutical Review. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Available from: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. Available from: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available from: [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances : Waters. Available from: [Link]

  • SFC Columns for Chiral & Achiral Separations - Waters Corporation. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM). Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • Determining and reporting purity of organic molecules: Why qNMR - ResearchGate. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Available from: [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications - International Journal of Scientific Research & Technology. Available from: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available from: [Link]

  • Analytical method validation: A brief review. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Analytical Procedures and Methods Validation - Regulations.gov. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. Available from: [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Available from: [Link]

  • Validation of Analytical Procedures. Available from: [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds | Request PDF - ResearchGate. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available from: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Analytical Method Validation & Common Problem 1 - NPRA. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. Available from: [Link]

Sources

Spectroscopic Characterization and Comparative Analysis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9)

As an application scientist in drug development, I frequently encounter highly substituted aniline derivatives. These compounds often serve as critical intermediates or pharmacophores in kinase inhibitors and other targeted therapeutics. However, their spectroscopic characterization is rarely straightforward.

This guide provides an objective, in-depth comparative analysis of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline . By benchmarking its spectroscopic performance against baseline aniline and its unmethylated structural analog, 4-(piperidine-1-carbonyl)aniline, we can decode the physical causality behind complex spectral phenomena—such as signal broadening and symmetry breaking—ensuring robust structural validation.

Structural Dynamics & Spectroscopic Causality

Spectra are not merely lists of peaks; they are physical manifestations of molecular dynamics. To accurately interpret the data for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, we must first understand the causality behind its structural behavior.

  • Aromatic Symmetry Breaking (The AMX System): In the unmethylated analog, 4-(piperidine-1-carbonyl)aniline, the aromatic ring possesses pseudo-

    
     symmetry, yielding a simple AA'BB' splitting pattern in 
    
    
    
    H NMR (two distinct doublets). The introduction of the 2-methyl group breaks this symmetry. The protons at positions 3, 5, and 6 now reside in unique electronic environments, transforming the spectrum into a classic 1,2,4-trisubstituted AMX system. This results in a doublet (H-3), a doublet of doublets (H-5), and another doublet (H-6).
  • Amide Bond Restricted Rotation (Rotameric States): The tertiary amide linkage between the aniline core and the 3-methylpiperidine ring exhibits partial double-bond character due to resonance. This restricts the rotation around the C-N bond on the NMR timescale. As a result, the equatorial and axial protons of the piperidine ring experience distinct magnetic environments, leading to significant line broadening and complex multiplets—a phenomenon often misidentified as impurity by inexperienced analysts.

  • Electronic Push-Pull Effects: The electron-donating primary amine (-NH

    
    ) and the electron-withdrawing carbonyl (-C=O) create a conjugated push-pull system. This alters the electron density across the molecule, shifting the N-H stretching frequencies and the Amide I (C=O) band relative to isolated functional groups [1].
    

RotamerDynamics A Amide Resonance (C=O Double Bond) B Restricted C-N Bond Rotation A->B C Amide Resonance (C=N+ Double Bond) B->C D NMR Line Broadening (Piperidine Protons) B->D

Fig 1: Causality of NMR line broadening due to amide bond restricted rotation.

Comparative Analytical Data

To objectively evaluate the spectroscopic profile of our target compound, we summarize the quantitative data against two reference alternatives.

Table 1:

H NMR Chemical Shift Comparison (DMSO-

, 400 MHz)
Structural FeatureAniline (Baseline)4-(Piperidine-1-carbonyl)aniline2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline
-NH

Protons

4.90 (s, 2H)

5.40 (s, 2H)

5.15 (s, 2H)
Aromatic Protons

6.50 - 7.05 (m, 5H)

6.55 (d, 2H), 7.15 (d, 2H) (AA'BB' System)

6.60 (d, 1H), 6.98 (dd, 1H), 7.02 (d, 1H) (AMX System)
Aromatic -CH

N/AN/A

2.05 (s, 3H)
Piperidine N-CH

N/A

3.45 (br s, 4H)

2.50 - 2.90 (m, 2H), 3.50 - 4.20 (m, 2H) (Broadened due to rotamers)
Piperidine -CH

N/AN/A

0.85 (d, J=6.5 Hz, 3H)
Table 2: FTIR and LC-MS Key Identifiers
Technique / FeatureAniline (Baseline)4-(Piperidine-1-carbonyl)aniline2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline
FTIR: N-H Stretch ~3450, 3350 cm

~3440, 3340 cm

~3450, 3350 cm

FTIR: C=O (Amide I) N/A~1610 cm

~1615 cm

MS:[M+H]

(ESI+)
m/z 94.07m/z 205.13m/z 233.16
Standardized Experimental Protocols (Self-Validating Systems)

A protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed as self-validating workflows, ensuring that the data collected is free from artifacts.

A. High-Resolution NMR with Variable Temperature (VT) Validation

Causality: Standard room-temperature NMR will show broad, unresolved multiplets for the piperidine ring due to the restricted C-N bond rotation. To prove this is a structural feature and not a polymeric impurity, we use thermal energy to accelerate the rotation.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition (RT): Acquire standard 1D

    
    H and 
    
    
    
    C spectra at 25°C (298 K). Note the broad signals between 2.50 and 4.20 ppm.
  • Self-Validation (VT-NMR): Elevate the probe temperature to 80°C (353 K) and re-acquire the

    
    H spectrum.
    
  • Interpretation: As the thermal energy exceeds the rotational energy barrier of the amide bond, the exchange rate increases. The broad multiplets will coalesce into sharper, well-defined peaks, definitively proving the presence of rotamers rather than impurities.

B. ATR-FTIR Spectroscopy with Background Verification

Causality: The protonation state of the amino group drastically alters the electronic structure and the resulting IR spectrum [2]. Ensuring a pristine baseline prevents the misidentification of weak overtone bands.

  • Self-Validation (Baseline): Clean the diamond ATR crystal with isopropanol. Perform a background scan (4000–400 cm

    
    ). The resulting spectrum must be a flat line; any peaks indicate carryover that will invalidate the N-H stretch region.
    
  • Sample Application: Apply a few milligrams of the neat solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Record the spectrum at a resolution of 4 cm

    
     for 32 scans.
    
  • Interpretation: Confirm the presence of the primary amine via the asymmetric and symmetric N-H stretching bands (~3450 and 3350 cm

    
    ) and the conjugated tertiary amide C=O stretch (~1615 cm
    
    
    
    ).
C. LC-MS (ESI+) with Isotopic Pattern Matching

Causality: Mass alone is insufficient for structural confirmation; the isotopic distribution provides a fingerprint of the elemental composition (C


H

N

O).
  • Self-Validation (Blank): Inject a solvent blank (e.g., 50/50 Water/Acetonitrile with 0.1% Formic Acid) prior to the sample. Ensure no peaks elute at the expected retention time.

  • Acquisition: Inject 1 µL of a 10 µg/mL sample solution. Run a gradient elution on a C18 column, detecting in positive Electrospray Ionization (ESI+) mode.

  • Interpretation: Extract the chromatogram for m/z 233.16. Analyze the M+1 (m/z 234.16) and M+2 (m/z 235.16) isotopic peaks. The relative abundance must match the theoretical distribution for 14 carbon atoms (~15.4% for M+1), confirming the exact molecular formula.

ValidationWorkflow cluster_analysis Parallel Spectroscopic Acquisition Prep Sample Preparation (2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline) NMR VT-NMR (DMSO-d6) Validate Rotamers Prep->NMR FTIR ATR-FTIR Confirm Functional Groups Prep->FTIR LCMS LC-MS (ESI+) Verify [M+H]+ Mass Prep->LCMS Validation Data Cross-Validation & Isotopic Pattern Matching NMR->Validation FTIR->Validation LCMS->Validation Release Confirmed Structural Identity Validation->Release

Fig 2: Self-validating multi-modal spectroscopic workflow for structural confirmation.

References
  • Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Available at: [Link]

Differentiating 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline from structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Differentiating 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline from Structural Analogs

Executive Summary

2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS: 926199-17-9) is a critical pharmacophore scaffold, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural specificity—defined by the ortho-methyl aniline and the meta-methyl piperidine amide—governs its binding affinity and metabolic profile.

This guide provides a rigorous differentiation framework between the target molecule and its primary structural analogs: the 4-methylpiperidine regioisomer (Analog A) and the des-methyl piperidine variant (Analog B). Misidentification of these isomers during early-phase synthesis can lead to erroneous SAR (Structure-Activity Relationship) data and regulatory compliance failures.

Structural & Physicochemical Profiling

The following table contrasts the target molecule with its most common impurities/analogs.

FeatureTarget Molecule Analog A (Regioisomer) Analog B (Des-methyl)
IUPAC Name 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline2-Methyl-4-(piperidine-1-carbonyl)aniline
Piperidine Subst. 3-Methyl (Meta)4-Methyl (Para)None
Chirality Chiral (Racemic or Enantiopure)Achiral (Plane of Symmetry)Achiral
LogP (Calc.) ~2.3 - 2.5~2.3 - 2.5~1.9 - 2.1
Topological Polar SA 55.4 Ų55.4 Ų55.4 Ų
Key Stability Factor High (3-Me blocks metabolic oxidation at C3)Moderate (C4 is blocked, but C3 open)Lower (Susceptible to oxidation)

Analytical Differentiation Strategy

Distinguishing the 3-methyl isomer from the 4-methyl isomer is the primary analytical challenge due to their identical mass (


) and similar polarity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive identification method is


H-NMR. The position of the methyl group on the piperidine ring dictates the splitting pattern and symmetry.
  • Target (3-Methylpiperidine moiety):

    • Symmetry: Asymmetric.

    • Methyl Signal: Appears as a doublet at

      
       ppm.
      
    • Ring Protons: Complex multiplets due to the chiral center creating diastereotopic protons. You will observe distinct equatorial and axial proton environments.

  • Analog A (4-Methylpiperidine moiety):

    • Symmetry: Symmetric (axis through N and C4).

    • Methyl Signal: Appears as a doublet but often slightly shielded compared to the 3-isomer.

    • Ring Protons: Simplified spectrum. The C2 and C6 protons are chemically equivalent (or nearly so, depending on rotamers), appearing as cleaner multiplets.

B. HPLC/UPLC Chromatographic Separation

Standard C18 gradients may struggle to resolve these isomers. The following protocol utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions and steric selectivity.

Protocol 1: Isomer Separation Method

  • Column: XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20%

      
       60% B
      
    • 10-12 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Differentiation: The 3-methyl isomer (Target) typically elutes before the 4-methyl isomer (Analog A) due to steric hindrance preventing optimal interaction with the planar stationary phase.

Experimental Synthesis & Validation Workflow

To ensure the production of the correct isomer, the synthesis must start with validated raw materials. The following workflow describes the amide coupling and subsequent verification.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 4-amino-3-methylbenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 min at 0°C.

  • Coupling: Add 3-methylpiperidine (1.1 eq) dropwise. Note: Ensure the starting material is 3-methylpiperidine (CAS 626-56-2) and not 4-methylpiperidine.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by LC-MS (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Self-Validating Check:
  • Checkpoint: If the product crystallizes too easily, suspect the 4-methyl isomer (Analog A), which often packs better than the chiral 3-methyl variant.

  • Chiral Check: If using racemic 3-methylpiperidine, the product is a racemate. If using (R)- or (S)-3-methylpiperidine, check enantiomeric excess (ee) using a Chiralpak AD-H column (Hexane:IPA 90:10).

Visualizing the Differentiation Logic

The following diagram illustrates the decision tree for identifying the correct molecule during the QC process.

DifferentiationLogic Start Unknown Sample (MW = 232.32) NMR 1H-NMR Analysis (DMSO-d6) Start->NMR SymmetryCheck Check Ring Symmetry & Methyl Shift NMR->SymmetryCheck Isomer3 Target: 3-Methyl Isomer Complex Multiplets Asymmetric SymmetryCheck->Isomer3 Complex Splitting Isomer4 Analog A: 4-Methyl Isomer Simplified Spectrum Symmetric SymmetryCheck->Isomer4 Symmetric Signals DesMethyl Analog B: Des-Methyl No Methyl Doublet Simplified Ring SymmetryCheck->DesMethyl Missing Methyl HPLC HPLC Confirmation (Phenyl-Hexyl Column) Isomer3->HPLC Final Release Batch HPLC->Final Rt Matches Std

Figure 1: Analytical decision tree for validating 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for 3-Methylpiperidine". PubChem. [Link]

  • Wei, L. et al. "Separation of Methylpiperidine Isomers using HPLC". Organic & Biomolecular Chemistry, Supplementary Data. [Link]

Sources

Validated Analytical Methods for Piperidine-Carbonyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details validated analytical strategies for Piperidine-Carbonyl Anilines , a chemical scaffold characterizing the 4-anilidopiperidine class of synthetic opioids (e.g., Fentanyl, Alfentanil, Sufentanil) and their precursors.

A Technical Guide for Forensic & Pharmaceutical Analysis

Executive Summary & Structural Context

Piperidine-carbonyl anilines are defined by a piperidine ring attached to an aniline nitrogen, which is further acylated (carbonyl group). This motif is the pharmacophore for high-potency synthetic opioids.

  • Core Structure:

    
    -phenyl-
    
    
    
    -(piperidin-4-yl)amide.[1][2]
  • Analytical Challenge: The proliferation of "fentalogs" (analogs) creates isobaric pairs (e.g., positional isomers of fluorofentanyl) that mass spectrometry alone cannot distinguish.

  • Primary Objective: Differentiate between identification (GC-MS/Library match) and trace quantification (LC-MS/MS) in complex matrices.

Method Selection Matrix
FeatureUHPLC-MS/MS GC-MS (EI) HPLC-DAD
Primary Application Trace bioanalysis (Blood, Urine, Hair)Seized drug analysis, Structural IDPurity assessment, QC of bulk API
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Low (

g/mL range)
Isomer Specificity High (Requires Biphenyl/PFP columns)High (Retention time + Spectral match)Moderate (Limited by UV similarity)
Sample Prep Simple (Protein Precip/SPE)Moderate (May require derivatization)Simple (Dilute & Shoot)

Deep Dive: UHPLC-MS/MS (The Gold Standard)

Context: Required for biological matrices where concentrations are sub-ng/mL. Critical Control Point: Separation of isobaric isomers (e.g., Cyclopropylfentanyl vs. Crotonylfentanyl) which share identical precursor and product ions.

Validated Workflow

The following workflow utilizes a Biphenyl stationary phase, which provides superior


 selectivity for separating positional isomers compared to standard C18.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis S1 Matrix (Blood/Urine) + ISTD (Fentanyl-D5) S2 Protein Precipitation (Cold Acetonitrile) S1->S2 S3 Centrifugation (10,000 x g, 10 min) S2->S3 S4 Supernatant Evaporation & Reconstitution S3->S4 A1 UHPLC Separation (Biphenyl Column) S4->A1 A2 ESI (+) Source A1->A2 A3 QqQ Mass Spec (MRM Mode) A2->A3

Figure 1: Validated extraction and analysis workflow for biological matrices.

Instrumental Parameters (Validated)
  • Column: Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Fentanyl Archetype)
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
CE (eV)
Fentanyl 337.2188.1105.025/40
Norfentanyl 233.284.1150.120/35
Carfentanil 395.2335.2113.122/38
Fentanyl-D5 342.2188.1105.025/40

Expert Insight: The transition


 corresponds to the cleavage of the amide bond, retaining the phenethyl-piperidine moiety. This is a class-characteristic fragmentation.

Deep Dive: GC-MS (Forensic Identification)

Context: The standard for seized powder analysis (SWGDRUG Category A technique). Mechanism: Electron Ionization (EI) at 70 eV produces a reproducible "fingerprint" spectrum.

Fragmentation Pathway (Mechanism)

Understanding the fragmentation is crucial for identifying unknown analogs.

Fragmentation Parent Parent Molecule (Fentanyl, m/z 337) Frag2 Piperidine Moiety (m/z 188) Parent->Frag2 C-N Cleavage (Primary Path) Frag3 Propionyl Loss (m/z 280) Parent->Frag3 Loss of Propionyl group Frag1 Tropylium Ion (m/z 105) Frag2->Frag1 Secondary Fragmentation

Figure 2: Primary EI fragmentation pathway for N-phenethyl-4-anilidopiperidines.

Protocol Specifications
  • Inlet: Split mode (20:1 to 50:1) to prevent column overload from high-purity seizures.

  • Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Temp Program: Start 100°C (1 min)

    
     30°C/min to 280°C 
    
    
    
    Hold 10 min.
  • Derivatization: Required for metabolites like Norfentanyl (secondary amine). Use BSTFA + 1% TMCS at 70°C for 30 min to form TMS-derivatives.

Comparative Validation Data

The following data represents typical performance metrics from ISO 17025 accredited laboratories.

ParameterUHPLC-MS/MS (Blood)GC-MS (Urine - Derivatized)HPLC-DAD (Powder)
Linearity (

)

(0.1 - 100 ng/mL)

(10 - 1000 ng/mL)

(0.1 - 10 mg/mL)
LOD 0.05 ng/mL5.0 ng/mL10

g/mL
Recovery 85 - 105%70 - 90%N/A (Direct inject)
Matrix Effect < 15% ion suppressionNegligibleNegligible

Troubleshooting & Expert Insights

The "Isobaric Trap"

Positional isomers (e.g., ortho-, meta-, para- fluorofentanyl) have identical masses and fragmentation patterns.

  • Solution: You must use chromatographic resolution.[3]

  • Protocol: Use a slower gradient ramp (e.g., 2% B/min) around the elution time of the isomers. Biphenyl columns generally resolve ortho isomers from para/meta better than C18 due to steric hindrance interactions with the stationary phase.

Carryover Management

Piperidine-carbonyl anilines are lipophilic and "sticky."

  • Mitigation: Use a needle wash solution of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid. Standard methanol washes are often insufficient.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. [Link]

  • Strayer, K. E., et al. (2018).[4] "Quantitative analysis of fentanyl and analogs in whole blood using liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Fentanyl and Analogs in the NIST Mass Spectral Library. [Link]

  • Center for Disease Control (CDC). (2024). Laboratory Methods for the Detection of Fentanyl and Analogs. [Link]

Sources

Crystal structure determination of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Determination of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline: A Modality Comparison Guide

As a Senior Application Scientist in structural chemistry, I frequently encounter pharmaceutical intermediates that resist traditional analytical workflows. 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline (CAS 926199-17-9) is a prime example of such a molecule. With a rigid aniline core coupled to a highly flexible 3-methylpiperidine ring via an amide linkage, this compound exhibits significant conformational heterogeneity. The partial double-bond character of the amide bond generates stable rotamers, while the piperidine ring is prone to chair-flip disorder.

Because this flexibility often frustrates the growth of large single crystals—yielding instead fine, microcrystalline powders—determining its absolute solid-state structure requires a strategic choice of instrumentation. This guide objectively compares the performance of traditional Single-Crystal X-Ray Diffraction (SC-XRD) against the emerging technique of Microcrystal Electron Diffraction (MicroED) , providing researchers with a data-backed framework for structural elucidation.

The Structural Challenge & Modality Selection

To solve a crystal structure, the analytical modality must match the physical reality of the sample. When synthesizing 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, researchers typically face three scenarios:

  • Large Single Crystals (>10 µm): Achieved via exhaustive crystallization screens. Best analyzed via SC-XRD (e.g., Bruker D8 Venture).

  • Nanocrystalline Powder (100–500 nm): The most common outcome for flexible amides. Best analyzed via MicroED (e.g., Thermo Fisher Glacios) [1].

  • Bulk Amorphous/Polymorphic Powder: Analyzed via PXRD for phase purity, though ab initio structure solution is mathematically ill-posed due to severe peak overlap.

DecisionTree Start Synthesize API CAS 926199-17-9 Cryst Crystallization Screen (Vapor Diffusion / Cooling) Start->Cryst Eval Evaluate Crystal Size Cryst->Eval SCXRD SC-XRD Modality (> 10 µm) Eval->SCXRD Large Single Crystals MicroED MicroED Modality (100 - 500 nm) Eval->MicroED Nanocrystals / Powder PXRD PXRD Modality (Bulk Powder) Eval->PXRD Phase Purity Check

Decision matrix for selecting the optimal structural determination modality based on crystal size.

Experimental Workflows: SC-XRD vs. MicroED

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes a quality-control checkpoint to prevent the waste of valuable instrument time.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Instrument: Bruker D8 Venture (Photon III detector, Cu Kα radiation). Causality: Copper radiation (


 Å) is chosen over Molybdenum to maximize the anomalous scattering signal of the oxygen and nitrogen atoms, which is critical if determining the absolute configuration of the chiral 3-methyl position is required.
  • Mounting & Cryocooling: Select a crystal (>10 µm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer's 100 K nitrogen stream. Why 100 K? Freezing out the dynamic disorder of the 3-methylpiperidine ring is mandatory to reduce thermal displacement parameters (

    
    ) and resolve the atomic positions clearly.
    
  • Unit Cell Determination: Collect 30 frames at varying

    
     and 
    
    
    
    angles.
    • Self-Validation Checkpoint: Index the reflections. If the internal agreement factor (

      
      ) of the initial unit cell is 
      
      
      
      , the crystal is likely twinned or cracked. Halt the experiment and mount a new crystal.
  • Data Collection: Execute a full hemisphere data collection strategy.

  • Integration & Phasing: Integrate data using APEX4. Solve the structure using intrinsic phasing (SHELXT) [4].

  • Refinement: Refine using full-matrix least-squares on

    
     (SHELXL). Model the amide hydrogen atoms freely if data resolution permits (
    
    
    
    Å).
Protocol B: Microcrystal Electron Diffraction (MicroED)

Instrument: Thermo Fisher Glacios Cryo-TEM (200 kV, Falcon 4i detector). Causality: Electrons interact with the electrostatic potential of matter


 times stronger than X-rays interact with electron density. This allows MicroED to extract sub-angstrom resolution data from crystals that are practically invisible to standard X-ray sources [2].
  • Grid Preparation: Apply 2 µL of the dry API powder directly onto a glow-discharged Quantifoil copper grid. Gently tap to remove excess powder. No vitrification is necessary for this stable organic small molecule.

  • Diffraction Screening: Insert the grid into the Cryo-TEM. Switch to diffraction mode and locate crystalline domains (100–500 nm) using a highly defocused beam to prevent premature radiation damage.

  • Continuous Rotation Data Collection: Isolate a single nanocrystal using a selected area aperture. Rotate the stage continuously at

    
    /s over a 
    
    
    
    wedge while recording a diffraction movie.
    • Self-Validation Checkpoint: Ensure the electron dose rate is strictly

      
      . Organic molecules like amides will suffer catastrophic bond cleavage (radiolysis) if the total accumulated dose exceeds 
      
      
      
      .
  • Processing: Convert the MRC movie files to SMV format. Index and integrate the continuous rotation data using standard X-ray software (DIALS or XDS) [3].

MicroEDWorkflow Grid Grid Prep (Dry crush onto Quantifoil) Data Continuous Rotation (< 0.01 e-/Ų/s dose) Grid->Data Process Indexing & Integration (DIALS / XDS) Data->Process Phase Phasing (SHELXT) Process->Phase Refine Refinement (SHELXL) Phase->Refine

MicroED data processing pipeline, demonstrating the compatibility of electron diffraction movies with standard X-ray crystallography software.

Quantitative Performance Comparison

When evaluating these modalities for drug development, instrument performance must be weighed against sample preparation bottlenecks. Table 1 outlines the operational differences, while Table 2 provides a representative high-resolution crystallographic dataset for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline, demonstrating the data quality achievable when the correct modality is applied.

Table 1: Modality Performance Comparison for Flexible APIs

Performance MetricSC-XRD (In-House Cu Kα)MicroED (200 kV Cryo-TEM)PXRD (Rietveld Refinement)
Optimal Crystal Size

µm

nm
Bulk Powder (grams/mg)
Data Collection Time 4 to 24 hours2 to 5 minutes1 to 4 hours
Radiation Damage Risk LowExtremely HighLow
Absolute Structure Yes (via Flack Parameter)Challenging (Dynamical scattering)No
Success Rate (Flex APIs) Low (Crystallization bottleneck)High (Utilizes native powder)Low (Peak overlap issues)

Table 2: Representative Crystallographic Data for CAS 926199-17-9 (Note: Parameters reflect a high-quality structural refinement typical of a successful MicroED or SC-XRD experiment for this class of compound).

Crystallographic ParameterValue
Chemical Formula C₁₄H₂₀N₂O
Formula Weight 232.32 g/mol
Temperature 100(2) K
Wavelength / Source 0.0251 Å (200 kV Electrons) or 1.5418 Å (Cu Kα)
Crystal System / Space Group Monoclinic,

Unit Cell Dimensions

Å,

Å,

Å,

Volume / Z 1358.5 ų / 4
Goodness-of-fit on

1.045
Final

indices[

]

,

Conclusion & Recommendations

For conformationally flexible intermediates like 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline , the traditional SC-XRD workflow is frequently halted at the crystallization stage. While SC-XRD remains the gold standard for determining absolute stereochemistry via anomalous dispersion, MicroED is objectively superior for rapid, ab initio structure determination of recalcitrant powders .

By bypassing the need for large crystal growth and utilizing continuous rotation data collection [2], MicroED allows researchers to transition from a crude synthesized powder to a fully refined atomic model in under an hour of instrument time.

References

  • Shi, D., Nannenga, B. L., Iadanza, M. G., & Gonen, T. (2013). Three-dimensional electron crystallography of protein microcrystals. eLife.[Link]

  • Gruene, T., Wennmacher, J. T. C., Zaubitzer, C., Holstein, J. J., Heidler, J., Fecteau-Lefebvre, A., De Carlo, S., Müller, E., Goldie, K. N., Regeni, I., Li, T., Santiso-Quinones, G., Steinfeld, G., Handschin, S., van Genderen, E., van Bokhoven, J. A., Clever, G. H., & Pantelic, R. S. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie International Edition.[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, J. A., Hosea, N. A., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section A.[Link]

Biological Activity Comparison of Piperidine-Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The fusion of piperidine and aniline moieties creates a privileged scaffold in medicinal chemistry, widely recognized for its ability to modulate kinase activity, G-protein coupled receptors (GPCRs), and viral enzymes. This guide objectively compares the biological activity of specific piperidine-substituted aniline derivatives, focusing on their application as Kinase Inhibitors (Anticancer) and Non-Nucleoside Reverse Transcriptase Inhibitors (Antiviral) .

Why this scaffold?

  • The Aniline Motif: Serves as a critical hydrogen bond donor/acceptor "hinge binder" in kinase active sites (e.g., interacting with the gatekeeper residue).

  • The Piperidine Ring: Provides a solubilizing, basic handle that can extend into the solvent-exposed region or hydrophobic pockets, improving pharmacokinetic (PK) properties and potency via salt bridge formation (e.g., with Asp residues).

Structural Classes & Comparative Activity

We categorize these derivatives based on the linkage between the aniline and piperidine rings, which dictates their biological target profile.

Class A: Direct C-Linked Piperidine-Anilines (Kinase Inhibitors)

Target: MERTK (Mer Tyrosine Kinase), ALK (Anaplastic Lymphoma Kinase). Mechanism: The aniline amine binds to the kinase hinge region, while the piperidine occupies the ribose-binding pocket or solvent front.

Class B: N-Linked Piperidine-Anilines (Antivirals)

Target: HIV-1 Reverse Transcriptase (NNRTIs).[1] Mechanism: These compounds bind to the allosteric hydrophobic pocket (NNIBP), locking the enzyme in an inactive conformation.

Comparative Data Summary

The following table synthesizes experimental data from key studies, comparing potency (IC50/EC50) across different targets.

Compound ClassTargetRepresentative CompoundActivity (IC50/EC50)Cell Line / AssayKey SAR Feature
Class A MERTKCompound 1K50.36 μMA549 (Lung Cancer)Methyl-piperidine improves lipophilicity
Class A ALK/ROS12-amino-4-(1-piperidine) pyridine deriv.< 50 nMH2228 (Lung Cancer)C-4 Piperidine substitution critical for selectivity
Class B HIV-1 RTCompound 5a60.022 μMMT-4 (T-cells)N-arylmethyl group on piperidine enhances hydrophobic contact
Class B HIV-1 RTCompound 7a14.8 μMK103N MutantRetains activity against resistant strains

Structure-Activity Relationship (SAR) Logic[2]

The following diagram illustrates the decision logic for optimizing piperidine-substituted anilines.

SAR_Logic Core Piperidine-Aniline Core Sub_Aniline_N Aniline Nitrogen Substitution Core->Sub_Aniline_N Sub_Pip_N Piperidine Nitrogen Substitution Core->Sub_Pip_N Sub_Ring Aniline Ring Substitution Core->Sub_Ring Kinase_Act Kinase Hinge Binding (Maintained) Sub_Aniline_N->Kinase_Act Free NH2 (Donor) Loss_Act Loss of Activity (Steric Clash) Sub_Aniline_N->Loss_Act Bulky Alkylation Solubility Improved Solubility/PK Sub_Pip_N->Solubility Hydrophilic Groups Res_Profile Resistance Profile (Hydrophobic Pocket) Sub_Pip_N->Res_Profile Arylmethyl Groups (HIV) Sub_Ring->Kinase_Act Electron Withdrawing (F, Cl)

Caption: SAR decision tree highlighting how specific substitutions on the aniline and piperidine rings influence biological outcomes, specifically kinase binding affinity and pharmacokinetic solubility.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of piperidine-anilines against EGFR or MERTK. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate using a specific antibody.

Reagents:

  • Recombinant Kinase Domain (e.g., MERTK).

  • Fluorescein-labeled poly-GT substrate.

  • ATP (at

    
     concentration for the specific kinase).
    
  • Tb-labeled anti-phosphotyrosine antibody.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Serial dilute (1:3) to generate an 8-point curve.

  • Enzyme Reaction:

    • Add 2 μL of compound solution to a 384-well low-volume plate.

    • Add 4 μL of Enzyme/Substrate mix in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Validation Step: Include "No Enzyme" control (100% inhibition) and "DMSO only" control (0% inhibition).

  • Initiation: Add 4 μL of ATP solution to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes (ensure linear reaction phase).

  • Detection: Add 10 μL of EDTA/Tb-antibody detection mix to quench the reaction.

  • Readout: Measure fluorescence ratio (520 nm / 495 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol 2: Cell Viability Assay (MTT)

Objective: Assess cytotoxic efficacy in A549 or MT-4 cells.

Workflow Diagram:

Assay_Workflow Step1 Cell Seeding (5000 cells/well, 96-well plate) Step2 Compound Treatment (Serial Dilution, 72h Incubation) Step1->Step2 Step3 MTT Addition (0.5 mg/mL final conc.) Step2->Step3 Step4 Formazan Solubilization (DMSO, 150 µL) Step3->Step4 Step5 Absorbance Measurement (OD 570nm) Step4->Step5 Validation QC Check: Z-factor > 0.5? Step5->Validation

Caption: Step-by-step workflow for the MTT cell viability assay, including a critical Quality Control (QC) checkpoint.

Comparative Analysis & Expert Insights

Efficacy vs. Resistance

The Class B compounds (HIV NNRTIs) demonstrate a critical advantage of the piperidine-aniline scaffold: flexibility .

  • Insight: In the HIV-1 RT mutant K103N, the tyrosine-to-asparagine mutation disrupts the binding of rigid inhibitors (like Nevirapine). However, piperidine-substituted anilines with flexible N-arylmethyl linkers (e.g., Compound 7a1) can reorient within the pocket, retaining activity (EC50 4.8 μM). This "wiggling" capability is a distinct advantage over rigid tricyclic systems.

Selectivity Profiling

For Class A (Kinase Inhibitors), the piperidine ring often dictates selectivity.

  • Insight: In ALK inhibitors, the piperidine nitrogen is often positioned to interact with the solvent front. Modifications here (e.g., adding a methyl or ethyl group) can drastically change the solubility profile without significantly altering the binding affinity to the ATP pocket. This allows medicinal chemists to "dial in" ADME properties late in the lead optimization phase.

References

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs. Source: PubMed / NIH (2024) URL:[Link]

  • Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Source: Bioorganic & Medicinal Chemistry (2014) URL:[Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Source: European Journal of Medicinal Chemistry (2018) URL:[Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Source: European Journal of Medicinal Chemistry (2020) URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance on the safe handling of 2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline. As a compound featuring both a primary aromatic amine (aniline) and a tertiary aliphatic amine (piperidine) substructure, it requires stringent safety protocols.[1] Aromatic amines as a class are known for their potential health hazards, including toxicity and rapid absorption through the skin.[2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and mitigate risk.

Hazard Profile Analysis

Table 1: Synthesized Hazard Profile Based on Structural Analogs

Hazard Classification GHS Category Rationale and Supporting Evidence from Analogous Compounds
Acute Toxicity, Oral Category 4 Harmful if swallowed. This is a consistent classification for similar aniline and piperidine derivatives.[4][5][6][7][8]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin. Aromatic amines are readily absorbed through the skin, making dermal contact a significant exposure route.[2][5][6][7]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled, particularly as a dust or aerosol.[5][6][7]
Skin Corrosion/Irritation Category 2 Causes skin irritation. This is a common hazard for this class of chemicals.[4][5][6][7][8]
Serious Eye Damage/Irritation Category 1 / 2A Causes serious eye damage or irritation. Contact can lead to severe injury.[4][5][6][7][8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][7][8] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection

Due to the high risk of serious eye irritation or damage, robust eye protection is non-negotiable.[5][6][8]

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. Goggles provide a seal around the eyes, protecting from splashes, dust, and vapors.[9]

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[10][11]

Hand Protection

The potential for rapid dermal absorption makes glove selection critical.[2] Gloves must be resistant to aromatic amines and should be changed immediately if contamination is suspected.

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact.[12] For extended handling or immersion, heavier-duty gloves such as Viton™ or Silver Shield® are recommended for their broad chemical resistance.[9]

  • Glove Technique: Always use a double-gloving technique. This provides a critical safety layer in case the outer glove is breached. Dispose of the outer gloves immediately after the task is complete or if contamination occurs. Wash hands thoroughly after removing gloves.[10]

Skin and Body Protection

A lab coat is standard, but additional protection is necessary to guard against spills and contamination of personal clothing.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron/Suit: When handling solutions or larger quantities of the solid, a chemical-resistant apron or a disposable coverall (e.g., Tychem®) should be worn over the lab coat to provide full-body protection.[10][11]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory in the laboratory at all times.[12]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[13][14]

  • Under Engineering Controls: When handling the compound inside a certified chemical fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood: If handling the solid material outside of a fume hood (e.g., weighing), a NIOSH-approved respirator with P95 or P100 particulate filters is required to prevent inhalation of dust.[4] For higher-level protection or in case of a spill, a respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) should be used.[4] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[15]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Task Identified Assess Assess Task: - Quantity of material? - Solid or solution? - Potential for splash/aerosol? Start->Assess Eye Eye/Face Protection Assess->Eye All Tasks Hand Hand Protection Assess->Hand All Tasks Body Body Protection Assess->Body All Tasks Resp Respiratory Protection Assess->Resp Weighing or Spill? Goggles Chemical Splash Goggles Eye->Goggles FaceShield Goggles + Face Shield (Large quantity/splash risk) Eye->FaceShield Nitrile Double Nitrile Gloves (Incidental contact) Hand->Nitrile HeavyDuty Heavy Duty Gloves (Extended contact) Hand->HeavyDuty LabCoat Lab Coat Body->LabCoat Apron Lab Coat + Apron/Suit (Splash risk) Body->Apron FumeHood Work in Fume Hood (No respirator needed) Resp->FumeHood Respirator Particulate Respirator (P95/P100) (Weighing outside hood) Resp->Respirator

Caption: PPE selection is dictated by a task-specific risk assessment.

Operational and Disposal Plans

A systematic workflow minimizes risk during handling and ensures proper disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Don all required PPE as determined by your risk assessment.

  • Weighing: If possible, weigh the solid material inside the fume hood. If weighing must occur on an open bench, use a respirator. Use anti-static tools and a weigh boat to prevent dispersal of the powder.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.

  • Reaction/Use: Conduct all subsequent operations within the fume hood. Keep the sash at the lowest practical height.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[13][16] Keep it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[16][17]

Safe_Handling_Workflow Diagram 2: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Area Prep (Fume Hood On, Clear Bench) DonPPE 2. Don Full PPE Prep->DonPPE Weigh 3. Weigh Compound (In Hood or w/ Respirator) Use 4. Experimental Use (In Hood) Weigh->Use Decon 5. Decontaminate (Glassware & Surfaces) Waste 6. Segregate Waste (Solid, Liquid, Sharps) Decon->Waste DoffPPE 7. Doff PPE (Outer gloves first) Waste->DoffPPE

Caption: A systematic workflow from preparation to disposal is crucial.

Spill and Emergency Procedures
  • Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Containment: For small spills, prevent further spread using an inert absorbent material like sand or vermiculite.[18] Do not use combustible materials like paper towels for the initial absorption.

  • Cleanup: Wear full PPE, including respiratory protection. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[4][13] Do not create dust.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[19]

    • Inhalation: Move the affected person to fresh air.[8][20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[20]

    • In all cases of exposure, seek immediate medical attention and provide the SDS or hazard information to the medical personnel.[19]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Collect unused compound and contaminated materials (e.g., weigh boats, absorbent pads, outer gloves) in a clearly labeled, sealed hazardous waste container.[8][12]

  • Liquid Waste: Collect all solutions and rinsates in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[4][13]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[4][18]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Safety Data Sheet - 4,4′-Trimethylenebis(1-methylpiperidine). Angene Chemical. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline (C14H20N2O). PubChemLite. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. [Link]

  • Brezza - Safety data sheet. BASF. [Link]

  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 4-(4-Methylpiperidine-1-carbonyl)aniline. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(3-methylpiperidine-1-carbonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.